Product packaging for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole(Cat. No.:CAS No. 1250150-43-6)

1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Cat. No.: B597392
CAS No.: 1250150-43-6
M. Wt: 176.194
InChI Key: QURHBGISRGJUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Fluorophenyl)-5-methyl-1H-pyrazole (CAS 1250150-43-6) is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. With a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol, this compound serves as a versatile precursor for synthesizing more complex active molecules . Pyrazole derivatives are widely utilized as Active Pharmaceutical Ingredients (APIs) and are known to exhibit a range of biological activities, making them crucial scaffolds in development . Researchers value this core structure for its application in creating potential anti-inflammatory and anti-melanoma agents, as demonstrated by related pyrazole-carbaldehyde compounds used in synthesizing disubstituted ureas and other pharmacologically active molecules . As a key intermediate, it is instrumental in the exploration of new therapeutic agents. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are required; please refer to the associated Safety Data Sheet (SDS) before use. For specific storage conditions to ensure stability, please consult the product documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B597392 1-(3-fluorophenyl)-5-methyl-1H-pyrazole CAS No. 1250150-43-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250150-43-6

Molecular Formula

C10H9FN2

Molecular Weight

176.194

IUPAC Name

1-(3-fluorophenyl)-5-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3

InChI Key

QURHBGISRGJUCC-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC(=CC=C2)F

Synonyms

1-(3-fluorophenyl)-5-Methyl-1H-pyrazole

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical properties, potential synthesis, and theoretical biological interactions of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antihypertensive effects.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental chemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
Molecular Formula C₁₀H₉FN₂Calculated
Molecular Weight 176.19 g/mol Calculated
Predicted Boiling Point 330.1 ± 27.0 °CPredicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1]
Predicted Density 1.200 ± 0.06 g/cm³Predicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1]
Predicted pKa 13.60 ± 0.10Predicted for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole[1]

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-fluorophenylhydrazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields observed for this type of reaction.

G cluster_reaction Condensation Reaction reagent1 1,1,1-Trifluoro-2,4-pentanedione product This compound reagent1->product Reaction in Ethanol reagent2 3-Fluorophenylhydrazine reagent2->product

A proposed synthetic route for this compound.

General Experimental Protocol
  • Reaction Setup : To a round-bottom flask, add 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) and ethanol as the solvent.

  • Addition of Hydrazine : Slowly add 3-fluorophenylhydrazine (1 equivalent) to the solution at room temperature.

  • Reaction : Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification : The crude product is dried over anhydrous sodium sulfate and purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization : The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been documented, a structurally related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to possess antihypertensive effects. This activity is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] It is plausible that this compound could exhibit similar or other biological activities due to the shared fluorophenyl-pyrazole scaffold.

Hypothetical Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action could involve the modulation of intracellular signaling cascades. The diagram below illustrates a hypothetical signaling pathway where the compound could potentially interact.

compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor Binds to enzyme Effector Enzyme (e.g., Guanylate Cyclase) receptor->enzyme Activates second_messenger Second Messenger (e.g., cGMP) enzyme->second_messenger Produces cellular_response Cellular Response (e.g., Vasodilation) second_messenger->cellular_response Leads to

Hypothetical signaling pathway for this compound.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic screening process is necessary. This workflow would begin with in vitro assays to identify potential targets and then progress to more complex cellular and in vivo models.

cluster_workflow Biological Screening Workflow node1 In Vitro Assays - Receptor Binding - Enzyme Inhibition node2 Cellular Assays - Cytotoxicity - Second Messenger Analysis node1->node2 node3 In Vivo Models - Animal Models of Disease - Pharmacokinetic Studies node2->node3 node4 Lead Optimization node3->node4

A typical workflow for the biological screening of a novel compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While further experimental validation is required to fully characterize its chemical and biological properties, the information presented in this guide provides a solid foundation for future research and development efforts. The proposed synthetic route is robust, and the potential for biological activity, particularly in the cardiovascular and anti-inflammatory arenas, warrants further investigation.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for pyrazole derivatives with predicted spectroscopic data based on closely related analogues. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. A common and effective method involves the reaction of a β-diketone equivalent with a substituted hydrazine.

Experimental Protocol: Synthesis of this compound

A proposed synthetic route for this compound involves the reaction of (3-fluorophenyl)hydrazine with a suitable pentane-2,4-dione equivalent.

Materials:

  • (3-fluorophenyl)hydrazine hydrochloride

  • Pentane-2,4-dione

  • Ethanol

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol is prepared in a round-bottom flask.

  • Pentane-2,4-dione (1.05 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic pathway:

G Synthetic Pathway of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-fluorophenylhydrazine 3-Fluorophenylhydrazine Conditions Ethanol, Reflux 3-fluorophenylhydrazine->Conditions Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Conditions Product This compound Conditions->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Data for Structural Elucidation

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the predicted and expected quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.40td8.0, 6.0Ar-H
~7.15m-Ar-H
~7.05m-Ar-H
~6.95m-Ar-H
~6.10s-Pyrazole C4-H
~2.30s-Pyrazole C5-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163 (d, J ≈ 245 Hz)C-F
~148Pyrazole C5
~141Pyrazole C3
~130 (d, J ≈ 8 Hz)Ar-C
~125Ar-C
~115 (d, J ≈ 21 Hz)Ar-C
~112 (d, J ≈ 23 Hz)Ar-C
~107Pyrazole C4
~11Pyrazole C5-CH₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
~176[M]⁺ (Molecular Ion)
~175[M-H]⁺
~148[M-N₂]⁺ or [M-C₂H₄]⁺
~95[C₆H₄F]⁺
~82[C₄H₆N₂]⁺

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic and pyrazole)
~2950-2850C-H stretch (methyl)
~1600, 1580, 1490C=C and C=N stretching (aromatic and pyrazole rings)
~1250C-F stretch
~800-700C-H out-of-plane bending (aromatic)

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a systematic workflow. This involves synthesis, purification, and comprehensive spectroscopic analysis to confirm the molecular structure unequivocally.

G Workflow for Structural Elucidation Start Start Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Data_Interpretation Data Interpretation and Structure Confirmation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Caption: A logical workflow for the synthesis and structural elucidation of a novel chemical compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a fluorophenyl group can often enhance metabolic stability and binding affinity to biological targets. Therefore, this compound represents a promising candidate for future drug discovery and development efforts. Further research into its biological properties is warranted.

An In-depth Technical Guide to 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is not extensively documented in publicly available chemical databases, and a specific CAS number could not be retrieved. This guide provides comprehensive information based on established chemical principles and data from closely related analogues.

Chemical Identifiers and Physicochemical Properties

While a dedicated CAS number for this compound is not available, its basic identifiers and predicted properties can be derived. The following table summarizes this information, alongside data for structurally similar and officially registered compounds to provide a comparative context.

IdentifierThis compound (Target Compound)1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde[1]1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS Number Not available936940-82-81143517-63-8
Molecular Formula C₁₀H₉FN₂C₁₀H₇FN₂OC₁₁H₉FN₂O
Molecular Weight 176.19 g/mol 190.17 g/mol 204.20 g/mol
IUPAC Name This compound1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Canonical SMILES CC1=CC=NN1C2=CC=CC(=C2)FC1=CC(=CC=C1F)N2C=C(C=N2)C=OCC1=NN(C=C1C=O)C2=CC(=CC=C2)F

Synthesis of 1-Aryl-5-Methyl-1H-Pyrazoles: Experimental Protocols

The most common and regioselective method for the synthesis of 1-aryl-5-methyl-1H-pyrazoles is the Paal-Knorr condensation reaction. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target compound, this compound, the logical precursors would be pentane-2,4-dione and (3-fluorophenyl)hydrazine.

The synthesis proceeds via the reaction of (3-fluorophenyl)hydrazine with pentane-2,4-dione, typically under acidic or neutral conditions in a suitable solvent like ethanol. The reaction is generally regioselective, yielding the 1,5-disubstituted pyrazole as the major product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A (3-fluorophenyl)hydrazine C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Pentane-2,4-dione B->C D This compound C->D Cyclization & Dehydration

Caption: Synthetic workflow for this compound.

This protocol is based on established procedures for the synthesis of analogous 1-aryl-5-methyl-pyrazoles.

  • Reaction Setup: To a solution of (3-fluorophenyl)hydrazine (1.0 eq) in ethanol (10 mL), add pentane-2,4-dione (1.1 eq).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The following table summarizes reaction conditions and yields for the synthesis of structurally similar pyrazoles, demonstrating the feasibility and efficiency of the Paal-Knorr condensation.

Arylhydrazine1,3-Dicarbonyl CompoundSolventCatalystYield (%)Reference
PhenylhydrazineAcetylacetoneEthanolAcetic Acid85-95[2]
(4-chlorophenyl)hydrazineAcetylacetoneMethanolNone92General knowledge
(4-nitrophenyl)hydrazineDibenzoylmethaneDMFPiperidine88General knowledge

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.[3]

  • Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The commercial drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

  • Antifungal and Antimicrobial Activity: Fluorinated pyrazoles have demonstrated significant activity against various phytopathogenic fungi and bacteria.[4]

  • Anticancer Activity: Certain pyrazole derivatives have shown antiproliferative effects on various cancer cell lines.[5][6] The mechanisms can be diverse, including the inhibition of kinases or interference with metabolic pathways.[7]

Given the prevalence of anti-inflammatory activity in this class of compounds, a likely mechanism of action for this compound could be the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative This compound (Hypothetical Inhibitor) Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by a pyrazole derivative.

Conclusion

While this compound is not a catalogued compound with a designated CAS number, its synthesis is highly feasible through established and reliable chemical transformations, primarily the Paal-Knorr pyrazole synthesis. Based on the extensive literature on structurally related fluorinated pyrazoles, it is reasonable to predict that this compound would exhibit notable biological activities. Researchers in drug discovery and medicinal chemistry may find this molecule to be a promising candidate for screening in anti-inflammatory, antimicrobial, and anticancer assays. Further empirical studies are necessary to fully characterize its physicochemical properties and pharmacological profile.

References

The Pharmacological Potential of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action for Researchers and Drug Development Professionals.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among the vast array of pyrazole-containing compounds, those featuring a 1-(3-fluorophenyl)-5-methyl-1H-pyrazole core have emerged as a promising class of molecules with diverse pharmacological potential. The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antihypertensive properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves a classical Knorr-type pyrazole synthesis or related condensation reactions. A general and widely applicable synthetic route is the condensation of a β-diketone with a substituted hydrazine.

General Synthetic Protocol:

A common method for the synthesis of 1,3,5-substituted pyrazoles involves the reaction of a β-diketone with a hydrazine derivative in a suitable solvent, often with acid or base catalysis. For the synthesis of this compound derivatives, the key starting materials are a pentane-2,4-dione equivalent and 3-fluorophenylhydrazine.

Step 1: Reaction of 3-fluorophenylhydrazine with a β-diketone.

Equimolar amounts of 3-fluorophenylhydrazine and a suitable β-diketone (e.g., pentane-2,4-dione to introduce the 5-methyl group) are dissolved in a solvent such as ethanol or glacial acetic acid. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Isolation and Purification.

Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound derivative.

Synthesis_Workflow Start Starting Materials: - 3-Fluorophenylhydrazine - Pentane-2,4-dione Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Start->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of the this compound core.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.

Antihypertensive Activity

A notable derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been investigated for its antihypertensive properties.[1][2] Studies on spontaneously hypertensive rats (SHR) have shown that this compound can effectively reduce blood pressure.[1][2]

Mechanism of Action: The NO/cGMP Signaling Pathway

The antihypertensive effect of LQFM-21 is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] The compound induces endothelium-dependent relaxation of blood vessels.[1] This process involves the activation of nitric oxide synthase (NOS), which leads to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG), ultimately resulting in vasodilation and a decrease in blood pressure.[1][2]

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell LQFM21_endo LQFM-21 Derivative NOS Nitric Oxide Synthase (NOS) LQFM21_endo->NOS activates NO_endo Nitric Oxide (NO) NOS->NO_endo produces NO_vsmc Nitric Oxide (NO) NO_endo->NO_vsmc diffuses sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation (Reduced Blood Pressure) PKG->Vasodilation leads to NO_vsmc->sGC activates

Figure 2: The NO/cGMP signaling pathway involved in the antihypertensive effect of a 1-(3-fluorophenyl)-1H-pyrazole derivative.

Quantitative In Vivo Data

CompoundDoseAnimal ModelEffect on Mean Arterial Pressure (MAP)
LQFM-210.05 - 0.4 mg/kg (i.v.)Spontaneously Hypertensive Rats (SHR)Dose-dependent reduction[1][2]
LQFM-2115 mg/kg (oral, 15 days)Spontaneously Hypertensive Rats (SHR)Significant reduction[1][2]
Anticancer Activity

While specific data for a wide range of this compound derivatives is emerging, the broader class of pyrazoles, including those with fluorophenyl substitutions, has shown significant anticancer potential against various cancer cell lines.[2][3][4] The cytotoxic effects are often evaluated using the MTT assay.

Quantitative Anticancer Activity Data (IC50 values in µM)

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-indole hybrid7aHepG2 (Liver)6.1 ± 1.9[1][5]
Pyrazole-indole hybrid7bHepG2 (Liver)7.9 ± 1.9[1][5]
Pyrazoline derivative3fMDA-MB-468 (Breast)6.45 (48h)[6]
1,3,5-triaryl pyrazole5fHT-29 (Colon)-[4]
1,3,5-triaryl pyrazole5lAGS (Gastric)-[4]

Note: The table includes data from broader pyrazole derivatives to illustrate the potential of the scaffold. Further research is needed to establish a comprehensive dataset for the specific this compound core.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties against a variety of bacterial and fungal strains.[7][8][9][10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Quantitative Antimicrobial Activity Data (MIC values in µg/mL)

Derivative TypeCompoundBacterial StrainMIC (µg/mL)Reference
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one15S. aureus32[12]
1,3,5-trisubstituted pyrazole2a, 2e, 2fS. aureus, B. subtilis, E. coli, P. aeruginosa-[4]
Pyrazole derivative-E. coli3.12[13]
Pyrazole derivative-L. monocytogenes3.12[13]
Pyrazole derivative-S. flexneri3.12[13]

Note: The table includes data from broader pyrazole derivatives to illustrate the potential of the scaffold. Further research is needed to establish a comprehensive dataset for the specific this compound core.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of new chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Pyrazole Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10][14][15][16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Start Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Start->Inoculate Prepare_Plate Prepare Serial Dilutions of Pyrazole Derivatives in 96-well plate Prepare_Plate->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 4: Workflow for the broth microdilution method to determine MIC.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The antihypertensive activity demonstrated by a derivative of this class, acting through the NO/cGMP pathway, highlights the potential for developing novel cardiovascular drugs. Furthermore, the encouraging, albeit more general, anticancer and antimicrobial data for related pyrazole structures underscore the need for more focused research on this specific core.

Future research should concentrate on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives. Systematic structure-activity relationship (SAR) studies are required to identify the key structural features that govern their potency and selectivity for different biological targets. Elucidation of the precise mechanisms of action for their anticancer and antimicrobial effects will be crucial for their further development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field of medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is limited. This guide provides a detailed summary of available data for structurally similar compounds and outlines a plausible synthetic methodology based on established chemical literature. The presented data serves as a reference for researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including antifungal, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom into the phenyl ring of pyrazole-based compounds can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. This document focuses on the spectroscopic characteristics and synthetic pathways relevant to this compound, a molecule of interest in the exploration of novel therapeutic agents and functional materials.

Spectroscopic Data of Analogous Compounds

Due to the absence of a complete dataset for the title compound, this section presents spectroscopic data for closely related fluorophenyl-pyrazole derivatives. These data provide valuable insights into the expected spectral features of this compound.

¹H and ¹³C NMR Data

The following table summarizes the nuclear magnetic resonance (NMR) data for a structurally related compound, 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride.

Table 1: NMR Spectroscopic Data for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR2.29Singlet-CH₃
6.28Singlet-Pyrazole-H
6.99-7.10Multiplet-Aromatic-H
7.63-7.73Multiplet-Aromatic-H
¹³C NMR11.5--CH₃
102.0--Pyrazole-C
115.6DoubletJCF = 22Aromatic-C
127.5DoubletJCF = 8Aromatic-C
128.7DoubletJCF = 3Aromatic-C
142.7--Pyrazole-C
149.5--Pyrazole-C
162.7DoubletJCF = 246Aromatic-C (C-F)

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

The table below details the characteristic infrared absorption bands for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride.

Table 2: IR Spectroscopic Data for 3(5)-Methyl-5(3)-(4-fluorophenyl)-1H-pyrazolium chloride

Wavenumber (cm⁻¹) Intensity Assignment
3080MediumAromatic C-H Stretch
1610StrongC=N Stretch (Pyrazole Ring)
1594StrongC=C Stretch (Aromatic Ring)
1523StrongC=C Stretch (Aromatic Ring)
1223StrongC-F Stretch
837StrongC-H Bending (Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

For the related compound 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, high-resolution mass spectrometry (HRMS) data has been reported.

Table 3: Mass Spectrometry Data for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Ion Calculated m/z Found m/z
[M+H]⁺365.1454365.1417

Experimental Protocols

This section outlines a plausible, generalized experimental protocol for the synthesis of 1-aryl-5-methyl-1H-pyrazoles, which can be adapted for the preparation of this compound. The methodology is based on the well-established reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.

Synthesis of this compound

Materials:

  • 3-Fluorophenylhydrazine (or its hydrochloride salt)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Acetic Acid (as solvent)

  • Hydrochloric Acid or other suitable catalyst (if required)

  • Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.0 to 1.2 equivalents). If using the hydrochloride salt of the hydrazine, a base may be required to liberate the free hydrazine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Visualizations

The following diagrams illustrate key aspects of the synthesis and potential applications of fluorophenyl-pyrazole derivatives.

G Generalized Synthesis Workflow for 1-Aryl-5-Methyl-1H-Pyrazoles cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis ArylHydrazine Aryl Hydrazine (e.g., 3-Fluorophenylhydrazine) Reaction Condensation/ Cyclization ArylHydrazine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Crude Product Product 1-Aryl-5-Methyl-1H-Pyrazole Purification->Product Pure Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis

Caption: A generalized workflow for the synthesis of 1-aryl-5-methyl-1H-pyrazoles.

G Potential Biological Activities of Fluorophenyl-Pyrazoles cluster_activities Biological Activities Core Fluorophenyl-Pyrazole Core Structure Antifungal Antifungal Core->Antifungal Inhibition of fungal growth AntiInflammatory Anti-inflammatory Core->AntiInflammatory Modulation of inflammatory pathways Antimicrobial Antimicrobial Core->Antimicrobial Disruption of microbial processes KinaseInhibitor Kinase Inhibition Core->KinaseInhibitor Targeting protein kinases in disease

Caption: Potential biological activities associated with fluorophenyl-pyrazole derivatives.[1][2]

Conclusion

References

In Silico Modeling of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-fluorophenyl)-5-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The fluorophenyl moiety is a common substituent in modern drug design, often introduced to enhance metabolic stability and binding affinity. In silico modeling techniques are indispensable tools in contemporary drug discovery, offering a computational framework to predict and analyze the interactions between small molecules and their biological targets, thereby accelerating the design of novel therapeutics.[4] This guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of this compound with potential biological targets.

Potential Biological Targets and Signaling Pathways

While specific targets for this compound are not extensively documented, the pyrazole scaffold is known to interact with several key protein families. Computational and experimental studies on related pyrazole derivatives suggest potential interactions with targets such as Janus kinases (JAKs), carbonic anhydrases (CAs), and the estrogen receptor α (ERα).[2][5][6][7][8][9] Inhibition of these targets can modulate critical signaling pathways implicated in various diseases.

For instance, inhibition of Janus kinases can disrupt the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth. Dysregulation of this pathway is associated with inflammatory diseases and cancers.

Below is a representative diagram of a generalized JAK-STAT signaling pathway.

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK P_JAK P-JAK JAK->P_JAK Activation STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation

A diagram of the generalized JAK-STAT signaling pathway.

In Silico Modeling Workflow

A typical in silico workflow to investigate the interactions of this compound involves a multi-step process, from target identification to detailed analysis of binding dynamics.

In_Silico_Workflow cluster_0 Preparation cluster_1 Screening & Docking cluster_2 Refinement & Analysis Target_Identification Target Identification & Preparation Pharmacophore_Modeling Pharmacophore Modeling Target_Identification->Pharmacophore_Modeling Ligand_Preparation Ligand Preparation Ligand_Preparation->Pharmacophore_Modeling Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Energy_Calculation Binding Free Energy Calculation MD_Simulations->Binding_Energy_Calculation ADMET_Prediction ADMET Prediction Binding_Energy_Calculation->ADMET_Prediction

A typical workflow for in silico modeling of small molecule interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico research. The following sections outline the protocols for key experiments in the modeling workflow.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[10]

  • Objective : To generate a 3D pharmacophore model that can be used to screen large compound libraries for molecules with the desired interaction features.

  • Methodology :

    • Training Set Selection : A set of known active ligands for the target of interest is selected.

    • Conformational Analysis : The conformational space of each ligand in the training set is explored to generate a diverse set of low-energy conformations.

    • Feature Generation : Chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified for each conformation.

    • Model Generation and Validation : Algorithms are used to align the features of the active compounds and generate a common feature pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds (decoys).[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

  • Objective : To predict the binding mode and estimate the binding affinity of this compound to its target.

  • Methodology :

    • Receptor and Ligand Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. Water molecules and co-factors are typically removed, and hydrogen atoms are added. The ligand structure is energy minimized.

    • Grid Generation : A grid box is defined around the active site of the receptor.

    • Docking Simulation : A docking program (e.g., AutoDock, GOLD, FlexX) is used to explore the conformational space of the ligand within the active site and score the resulting poses based on a scoring function.[5][6]

    • Pose Analysis : The predicted binding poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • Objective : To assess the stability of the docked pose and to study the conformational changes in the protein and ligand upon binding.

  • Methodology :

    • System Preparation : The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).[11] Counter-ions are added to neutralize the system.

    • Force Field Application : A force field (e.g., OPLS_2005) is applied to describe the potential energy of the system.[11]

    • Minimization and Equilibration : The system is energy minimized to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure.

    • Production Run : A long-timescale simulation (e.g., 1000 ns) is performed to generate a trajectory of the system's dynamics.[11]

    • Trajectory Analysis : The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.

Quantitative Data Presentation

Compound ClassTargetDocking Score (kcal/mol)Binding Affinity (Ki)Key Interacting ResiduesReference
Pyrazole DerivativeEstrogen Receptor α (ERα)-10.7712.69 nMArg394, Glu353[7]
Pyrazole DerivativeCarbonic Anhydrase I (hCA I)-5.13 - 16.9 nM-[2]
Pyrazole DerivativeCarbonic Anhydrase II (hCA II)-11.77 - 67.39 nM-[2]
Pyrazole DerivativeCYP17-3.7 to -10.4--[11]
Pyrazole DerivativeCRMP2-4.1 to -7--[11]
Pyrazole DerivativeVEGFR---[11]

The in silico modeling approaches outlined in this guide provide a robust framework for elucidating the potential biological interactions of this compound. Through a combination of pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, affinity, and stability of this compound with various biological targets. This knowledge is instrumental in guiding the rational design and optimization of new pyrazole-based therapeutic agents. Future experimental validation is essential to confirm the computational predictions and to fully characterize the pharmacological profile of this promising molecule.

References

The Pyrazole Core: A Journey from 19th Century Synthesis to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, History, and Application of Pyrazole-Based Compounds

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Since their discovery in the late 19th century, the pyrazole scaffold has become a "privileged structure" in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1] This is due to its metabolic stability and versatile chemical nature, which allows for the synthesis of a vast array of derivatives with diverse biological activities.[2] This guide provides an in-depth technical overview of the history of pyrazole, from its initial synthesis to its role in the development of blockbuster drugs. It details key experimental protocols, mechanisms of action, and quantitative data for researchers, scientists, and drug development professionals.

The Dawn of Pyrazole Chemistry: Discovery and Foundational Synthesis

The history of pyrazole is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr reported the synthesis of a pyrazolone derivative, which he later named Antipyrine.[1][3] This discovery was not only a commercial success but also marked the beginning of pyrazole chemistry.[4][5] Shortly after, in 1884, Knorr, along with Carl Paal, described a general method for synthesizing heterocyclic compounds, now known as the Paal-Knorr synthesis, which can be adapted for pyrazoles.[1][6] While Knorr synthesized the first substituted pyrazoles, the parent, unsubstituted pyrazole ring was first synthesized by Edward Buchner in 1889.

The Knorr Pyrazole Synthesis

The most fundamental and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[7] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9] The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Dicarbonyl 1,3-Dicarbonyl Compound Reaction Condensation & Intramolecular Cyclization Dicarbonyl->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole Water Water (H₂O) Reaction->Water Catalyst Acid Catalyst Catalyst->Reaction

A simplified workflow of the Knorr Pyrazole Synthesis.

Landmark Pyrazole-Based Drugs: A Historical Perspective

The structural versatility of the pyrazole ring has led to its incorporation into a multitude of clinically significant drugs.

Antipyrine (Phenazone): The First Synthetic Pyrazole Drug

Discovered by Ludwig Knorr in 1883, Antipyrine was the first pyrazolone derivative to be used widely as an analgesic (pain reliever) and antipyretic (fever reducer).[4][10] Its synthesis, involving the condensation of ethyl acetoacetate with phenylhydrazine followed by methylation, was a landmark achievement and demonstrated the therapeutic potential of synthetic organic chemistry.[11] Antipyrine was the most commonly used synthetic drug until the advent of Aspirin.[4]

Phenylbutazone: An Early Non-Steroidal Anti-Inflammatory Drug (NSAID)

Phenylbutazone is a pyrazolidinedione derivative that was introduced in the mid-20th century. It is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes and has been used for its anti-inflammatory, analgesic, and antipyretic properties, particularly in the treatment of arthritis.[12][13] Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[14]

Celecoxib (Celebrex®): The Dawn of Selective COX-2 Inhibition

The development of celecoxib in the 1990s by a team at G.D. Searle & Co. (later acquired by Pfizer) marked a significant advancement in the management of inflammation and pain.[15] Traditional NSAIDs like phenylbutazone inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition is responsible for the anti-inflammatory effects, COX-1 inhibition is associated with gastrointestinal side effects.[3] Celecoxib was designed as a selective COX-2 inhibitor, offering comparable efficacy to traditional NSAIDs with a reduced risk of gastric ulcers.[3][15] Patented in 1993 and approved for medical use in 1999, it became a widely prescribed treatment for conditions like osteoarthritis and rheumatoid arthritis.[16]

Sildenafil (Viagra®): A Serendipitous Discovery

Sildenafil's discovery is a classic example of serendipity in drug development. Synthesized by Pfizer chemists in 1989, it was initially investigated as a treatment for hypertension and angina pectoris.[17] During early clinical trials, the drug showed little effect on angina but produced a notable and unexpected side effect: penile erections.[17] Researchers realized that the compound was a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum of the penis.[18] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), a chemical released during sexual stimulation that relaxes smooth muscle and increases blood flow.[19] This led to its repositioning and eventual FDA approval in 1998 as the first oral treatment for erectile dysfunction.[20][21]

Experimental Protocols

The following sections provide methodologies for key synthetic procedures discussed in this guide. These protocols are intended for an audience with a professional background in synthetic organic chemistry.

General Protocol for Knorr Pyrazolone Synthesis

This protocol is adapted from the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[7]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with continuous stirring.

  • Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to check for the consumption of the starting ketoester.

  • Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirred reaction mixture to induce precipitation of the product.

  • Isolation and Purification: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.

  • Characterization: Determine the mass, percent yield, and melting point of the dried product. Further characterization can be performed using techniques such as NMR spectroscopy.

Synthesis of Celecoxib Precursor: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This procedure describes the Claisen condensation to form the 1,3-diketone intermediate necessary for celecoxib synthesis.[22]

  • Reaction Setup: To a 1000 mL four-necked flask equipped with a stirrer, add toluene (400 mL) and sodium hydride (25g).

  • Reagent Addition: While stirring and maintaining the temperature at 60-65°C, add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) dropwise simultaneously.

  • Reaction: After the addition is complete, maintain the reaction temperature at 40-45°C for 5 hours.

  • Quenching: Cool the reaction mixture to 30°C and slowly add 15% hydrochloric acid (120 mL) dropwise.

  • Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

  • Isolation: Evaporate the organic layer to dryness under reduced pressure.

  • Crystallization: Add petroleum ether (200 mL) to the residue to induce crystallization, affording the desired 1,3-butanedione product.

Synthesis of Phenylbutazone

The synthesis of phenylbutazone is achieved through the condensation of diethyl n-butylmalonate with hydrazobenzene.[14]

  • Reaction Setup: The condensation is typically carried out in the presence of a base. Diethyl n-butylmalonate is reacted with hydrazobenzene.

  • Cyclization: The reaction forms the heterocyclic pyrazolidinedione ring system through a lactamization process.

  • Isolation: The product, phenylbutazone, can be isolated and purified using standard techniques such as recrystallization.

Signaling Pathways and Mechanisms of Action

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15] In the inflammatory cascade, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins (like PGE₂) and thromboxanes.[23] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[3] By selectively binding to the active site of COX-2, celecoxib blocks the synthesis of inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

COX2_Pathway cluster_membrane Cellular Environment cluster_cox COX Pathways cluster_prostaglandins Prostanoid Products Membrane Cell Membrane Phospholipids Phospholipase Phospholipase A₂ ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible at Inflammation Site) ArachidonicAcid->COX2 Phospholipase->ArachidonicAcid + PGs_Thromboxanes_Homeostatic Prostaglandins & Thromboxanes (Homeostatic Function, e.g., Gastric Protection) COX1->PGs_Thromboxanes_Homeostatic PGs_Inflammatory Pro-inflammatory Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Mechanism of selective COX-2 inhibition by Celecoxib.
Sildenafil and the PDE-5 Inhibition Pathway

Sildenafil's mechanism of action is centered on the nitric oxide (NO) signaling pathway in the smooth muscle cells of the corpus cavernosum.[18]

  • Initiation: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells.

  • Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.

  • Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels, which causes smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection.

  • Signal Termination: The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP back to inactive GMP.

  • Sildenafil's Role: Sildenafil is a potent and selective inhibitor of PDE5. By blocking this enzyme, sildenafil prevents the degradation of cGMP, leading to elevated cGMP levels and a prolonged smooth muscle relaxation response to sexual stimulation.[20][21]

Sildenafil_Pathway cluster_stimulus Initiation cluster_signaling Intracellular Signaling Cascade cluster_effect Physiological Effect Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GuanylateCyclase Guanylate Cyclase NO_Release->GuanylateCyclase Activates cGMP cGMP GuanylateCyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Causes GMP Inactive GMP PDE5->GMP Degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Erection Increased Blood Flow (Erection) Relaxation->Erection

Mechanism of PDE-5 inhibition by Sildenafil.

Quantitative Data Summary

The development of pyrazole-based drugs relies on quantitative assessment of their biological activity. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC₅₀ ValueNotes
Celecoxib COX-20.04 µMHighly selective for COX-2 over COX-1.
Celecoxib COX-115 µMDemonstrates ~375-fold selectivity for COX-2.
Sildenafil PDE53.9 nMPotent and selective inhibitor of PDE5.[20]
Compound 30 BRAF (V600E)0.19 µMA 5-phenyl-1H-pyrazol derivative with anticancer potential.[24]
Compound 44 BCR-Abl Kinase14.2 nMA pyrazole derivative with potential in cancer therapy.[24]
Compound 492 LRRK23 nMAn aminopyrazole identified as a highly potent and selective LRRK2 inhibitor for potential Parkinson's treatment.[25]

Table 1: Selected quantitative data for pyrazole-based compounds. Data is compiled from various sources for comparative purposes.

Conclusion

From its academic discovery in the 1880s to its central role in modern pharmaceuticals, the pyrazole nucleus has demonstrated remarkable versatility and therapeutic relevance. The foundational Knorr synthesis provided chemists with a robust tool to explore this chemical space, leading to the development of early medicines like Antipyrine and Phenylbutazone. The subsequent rational design of celecoxib and the serendipitous discovery of sildenafil have solidified the pyrazole scaffold as a true "privileged" structure in drug discovery. The ongoing research into pyrazole derivatives for cancer, neurodegenerative diseases, and other conditions ensures that the rich history of this simple heterocycle will continue to expand, yielding new and improved therapies for the future.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties and Predicted Solubility

Due to the absence of direct experimental data for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, the following table summarizes the predicted physicochemical properties and solubility for the isomeric compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. These values can serve as a preliminary estimation for guiding initial experimental design.

PropertyPredicted ValueSource
Molecular Formula C10H9FN2[1]
Molecular Weight 176.19 g/mol [1]
Boiling Point 330.1 ± 27.0 °C[1]
Density 1.200 ± 0.06 g/cm³[1]
pKa 13.60 ± 0.10[1]

Experimental Protocols

A comprehensive assessment of the solubility and stability of a novel compound is crucial for its development as a potential therapeutic agent. Below are detailed methodologies for key experiments.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound.

1. Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of a compound's solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[2][3]

  • Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[2]

  • Materials:

    • Test compound (this compound)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microtiter plates (96-well)

    • Plate shaker

    • UV-Vis microplate reader or LC-MS/MS system[2]

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the DMSO stock solution to the wells of a microtiter plate.

    • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature (e.g., 25°C) for a specified time, typically 1 to 2 hours.[2]

    • After incubation, visually inspect for precipitation.

    • To quantify the soluble fraction, filter the solution using a solubility filter plate.

    • Analyze the filtrate by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer with 1% DMSO should be used for quantification.

2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This assay determines the equilibrium solubility of a compound, which is the true solubility in a saturated solution.[2][4]

  • Objective: To measure the concentration of a compound in a saturated solution at thermodynamic equilibrium.[4]

  • Materials:

    • Solid test compound (this compound)

    • Relevant aqueous buffers (e.g., PBS at various pH values)

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer.

    • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

Stability Assessment

Evaluating the stability of a compound under various environmental conditions is a regulatory requirement to determine its shelf-life and appropriate storage conditions.[6][7]

1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the compound.[8]

  • Objective: To accelerate the degradation of the compound under harsh conditions to understand its intrinsic stability and to develop and validate a stability-indicating analytical method.[8]

  • Stress Conditions: [8][9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

  • Procedure:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media.

    • Expose the solutions and solid compound to the specified stress conditions for the designated time.

    • At appropriate time points, withdraw samples and neutralize if necessary.

    • Analyze the stressed samples using a suitable stability-indicating method, typically HPLC with UV and mass spectrometric detection, to separate and identify the parent compound and any degradation products.

2. ICH-Compliant Long-Term Stability Study

These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[6][10][11]

  • Objective: To evaluate the stability of the compound over an extended period under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[7]

  • Storage Conditions: [11]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Procedure:

    • Place at least three primary batches of the compound in a container closure system that simulates the proposed packaging for storage and distribution.[10]

    • Store the batches in stability chambers under the specified long-term, intermediate, and accelerated conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[11]

    • Analyze the samples for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of a novel chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Formal Stability Assessment NCE New Chemical Entity (this compound) Kinetic_Sol Kinetic Solubility Assay NCE->Kinetic_Sol Thermo_Sol Thermodynamic Solubility Assay Kinetic_Sol->Thermo_Sol Proceed if soluble Forced_Deg Forced Degradation Studies Thermo_Sol->Forced_Deg Method_Dev Stability-Indicating Method Development Forced_Deg->Method_Dev Identify Degradants ICH_Stab ICH Long-Term Stability Studies Method_Dev->ICH_Stab Validate Method Data_Analysis Data Analysis & Shelf-life Determination ICH_Stab->Data_Analysis

Caption: Workflow for Solubility and Stability Assessment.

References

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and nowhere is this more evident than in the realm of pyrazole-based therapeutics. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—confer enhanced metabolic stability, increased binding affinity, and improved bioavailability to parent compounds. When combined with the versatile pyrazole scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated pyrazole derivatives have given rise to a plethora of potent and selective therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key fluorinated pyrazole derivatives, supplemented with detailed experimental protocols and visual representations of their engagement with critical signaling pathways.

The Impact of Fluorination on Pyrazole Scaffolds

The introduction of fluorine atoms or trifluoromethyl (CF3) groups onto the pyrazole ring profoundly influences the molecule's electronic and steric properties. This strategic fluorination can modulate the pKa of nearby functional groups, alter lipophilicity to enhance membrane permeability, and block sites of metabolic oxidation, thereby prolonging the drug's half-life. A notable example of a successful fluorinated pyrazole is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme.[1]

Therapeutic Applications and Quantitative Efficacy

Fluorinated pyrazole derivatives have demonstrated significant therapeutic potential in several key areas of medicine. The following tables summarize the quantitative data on the efficacy of representative compounds in anticancer, anti-inflammatory, and neuroprotective applications.

Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)
Fluorinated Pyrazole AnalogHeLa4.0
Fluorinated Pyrazole AnalogHeLa5.0
Fluorinated Pyrazole AnalogHeLa6.0
Fluorinated Pyrazole AnalogMCF-78.0
1,3,4-TriarylpyrazoleMCF-76.53
1,3,4-TriarylpyrazoleA-54926.40
1,3,4-TriarylpyrazoleHCT-11659.84
Pyrazole-Indole HybridHepG26.1
Pyrazole-Indole HybridHepG27.9
Polysubstituted PyrazoleHepG22.0
3,4-Diaryl PyrazoleVarious (6 lines)0.00006 - 0.00025
Pyrazole Carbaldehyde DerivativeMCF-70.25
Quinolin-2(1H)-one-based PyrazoleMCF-7, Colo-205, A549< 0.1
Quinolin-2(1H)-one-based PyrazoleA5491.98
Pyrazole Derivative9 cancer cell lines0.54 - 0.98
Pyrazol-4-yl urea (AT9283)HCT116Induces Polyploidy

Table 2: Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives

Compound/Derivative ClassAssayActivity (IC50 µM or % Inhibition)
CelecoxibCOX-2 Inhibition0.043 - 0.17 (IC50)
Fluorinated Triaryl-based PyrazolesCOX-2 Inhibition0.043 - 0.17 (IC50)
Fluorinated Pyrazole DerivativesCarrageenan-induced Edema42.1 - 87.9 % inhibition
Indolin-2-one DerivativeCOX-2 Inhibition2.35 - 3.34 (IC50)
Trifluoromethyl-pyrazole-carboxamideCOX-1 Inhibition0.46 (IC50)
Trifluoromethyl-pyrazole-carboxamideCOX-2 Inhibition3.82 (IC50)
Trifluoromethyl-pyrazole-carboxamideCOX-2 Inhibition2.65 (IC50)
Trifluoromethyl-pyrazole-carboxamideCOX-2 Inhibition4.92 (IC50)
Pyrazole DerivativeCarrageenan-induced Paw Edema85.23% (inhibition)
Pyrazole-pyridazine HybridCOX-2 Inhibition1.50 (IC50)
Pyrazole-pyridazine HybridCOX-2 Inhibition1.15 (IC50)

Table 3: Neuroprotective and Other Activities of Fluorinated Pyrazole Derivatives

Compound/Derivative ClassTarget/AssayActivity (IC50, Ki, etc.)
Pyrazole-5-fluorosulfateBuChE InhibitionIC50 = 0.79 µM
Pyrazole-5-fluorosulfatehBuChE InhibitionIC50 = 6.59 µM
Pyrazole-5-fluorosulfateBuChE InhibitionKi = 0.77 µM
AfuresertibAkt1 InhibitionIC50 = 0.00002 µM
AfuresertibAkt2 InhibitionIC50 = 0.002 µM
AfuresertibAkt3 InhibitionIC50 = 0.0026 µM
Macrocyclic PyrazoleBMPR2 InhibitionIC50 = 0.506 µM
Pyrazole DerivativeJNK3 InhibitionIC50 = 0.099 µM
Pyrazole DerivativeJNK3 InhibitionIC50 = 0.0974 µM
Pyrazole DerivativeCOX-2 InhibitionKi = 0.19 nM
Pyrazole DerivativeCOX-2 InhibitionKi = 0.28 nM
Pyrazole Derivative of Curcumin (CNB-001)NeuroprotectiveBroad activity
Fluorinated Pyrazole-Schiff BasesAChE InhibitionHigher than Donepezil

Table 4: Pharmacokinetic Parameters of Selected Fluorinated Pyrazole Derivatives

CompoundParameterValueSpecies
CelecoxibElimination Half-life (t1/2)~11 hoursHealthy Individuals
Pyrazole derivative 25Residence Time (t1/2)0.68 hIn vitro
Pyrazole derivative 26Residence Time (t1/2)18 hIn vitro
MavacoxibHalf-life (t1/2)Extra-long-

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated pyrazole derivatives are exerted through their interaction with specific biological targets, leading to the modulation of critical signaling pathways.

Anti-inflammatory Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many fluorinated pyrazoles is the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively blocking COX-2, these compounds reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor->COX-2 Enzyme Inhibits

Caption: COX-2 inhibition by fluorinated pyrazoles.

Anticancer Activity: Kinase Inhibition

Many fluorinated pyrazoles exhibit potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and components of the PI3K/Akt and JNK signaling pathways.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Fluorinated pyrazoles can inhibit VEGFR2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Akt Akt PI3K->Akt Gene Expression Gene Expression Akt->Gene Expression Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Angiogenesis Angiogenesis Gene Expression->Angiogenesis Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain fluorinated pyrazoles can inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor->Akt Inhibits

Caption: PI3K/Akt pathway inhibition.

Neuroprotective Effects

Fluorinated pyrazoles are also being investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and can involve the inhibition of enzymes like butyrylcholinesterase (BuChE), which is implicated in the progression of Alzheimer's disease, and the modulation of stress-activated protein kinases like JNK3.

JNK3 Signaling Pathway

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is activated in response to cellular stress, leading to neuronal apoptosis. Inhibition of JNK3 by fluorinated pyrazoles represents a promising strategy for neuroprotection.

JNK3_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK3 JNK3 MKK4/7->JNK3 c-Jun c-Jun JNK3->c-Jun Neuronal Apoptosis Neuronal Apoptosis c-Jun->Neuronal Apoptosis Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor Fluorinated Pyrazole Inhibitor->JNK3 Inhibits

Caption: JNK3 signaling inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated pyrazole derivatives.

General Synthesis of 3-Trifluoromethyl-1H-pyrazole Derivatives

A common route for the synthesis of 3-trifluoromethyl-1H-pyrazoles involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5]

Materials:

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or other suitable trifluoromethylated 1,3-dicarbonyl precursor)

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the trifluoromethylated 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1-1.2 equivalents) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1H-pyrazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (fluorinated pyrazole derivatives) dissolved in DMSO

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (fluorinated pyrazole derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • After 30-60 minutes, inject 0.1 mL of the carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.[15][16][17][18][19]

Materials:

  • Recombinant kinase (e.g., VEGFR2, Akt, JNK3)

  • Kinase-specific substrate

  • ATP ([γ-32P]ATP for radiometric assay or cold ATP for other formats)

  • Kinase assay buffer

  • Test compounds (fluorinated pyrazole derivatives) dissolved in DMSO

  • 96-well plates

Procedure (General Radiometric Assay):

  • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane.

  • Wash the paper/membrane to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.[20][21][22][23]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., H2O2, glutamate, or β-amyloid peptide)

  • Complete cell culture medium

  • Test compounds (fluorinated pyrazole derivatives) dissolved in DMSO

  • 96-well plates

  • Reagents for a cell viability assay (e.g., MTT or LDH release assay)

Procedure:

  • Seed the neuronal cells into 96-well plates and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Expose the cells to the neurotoxin for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours). Include a group of cells treated with the neurotoxin alone and an untreated control group.

  • After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay).

  • Calculate the percentage of neuroprotection conferred by the test compounds relative to the neurotoxin-treated control.

Conclusion

Fluorinated pyrazole derivatives represent a highly promising and continually evolving class of therapeutic agents. The strategic incorporation of fluorine into the pyrazole scaffold has consistently yielded compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The diverse biological activities of these molecules, spanning anticancer, anti-inflammatory, and neuroprotective effects, underscore their versatility and potential to address a wide range of unmet medical needs. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved fluorinated pyrazole-based drugs in the future. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

A Technical Guide to 1-aryl-5-methyl-1H-pyrazole Research for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth review of the research surrounding this important heterocyclic motif, with a focus on its synthesis, anticancer properties, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the drug discovery and development process.

Core Synthesis Strategies

The synthesis of 1-aryl-5-methyl-1H-pyrazoles is primarily achieved through the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. The most common method is the Knorr pyrazole synthesis, which offers a straightforward and versatile route to this heterocyclic system. Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.

Anticancer Activity and Structure-Activity Relationships

Derivatives of 1-aryl-5-methyl-1H-pyrazole have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring at the 1-position, as well as modifications at other positions of the pyrazole core, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a selection of 1-aryl-5-methyl-1H-pyrazole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDAryl Substituent (R)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylMDA-MB-231 (Breast)5.23[1]
1b 4-MethoxyphenylMDA-MB-231 (Breast)8.12[1]
1c 4-NitrophenylMDA-MB-231 (Breast)3.89[1]
2a 4-FluorophenylA549 (Lung)3.92[2]
2b 4-BromophenylA549 (Lung)8.0[3]
3a 2,4-DichlorophenylK-562 (Leukemia)0.021[3]
3b 3,4,5-TrimethoxyphenylPC-3 (Prostate)0.015[4]
4a 4-TolylHepG2 (Liver)4.98[5]
4b 4-ChlorophenylHepG2 (Liver)14.65[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1-aryl-5-methyl-1H-pyrazole and the evaluation of its anticancer activity.

General Procedure for the Synthesis of 1-aryl-5-methyl-1H-pyrazoles

A mixture of an appropriately substituted arylhydrazine hydrochloride (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 1-aryl-5-methyl-1H-pyrazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The formazan crystals formed are dissolved by adding 150 µL of DMSO to each well.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Visualizing Key Processes

The following diagrams illustrate the drug discovery workflow and a key signaling pathway targeted by 1-aryl-5-methyl-1H-pyrazole derivatives.

Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Market Target ID & Validation Target ID & Validation Hit Identification Hit Identification Target ID & Validation->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In vitro & In vivo Studies In vitro & In vivo Studies Lead Optimization->In vitro & In vivo Studies Toxicology Toxicology In vitro & In vivo Studies->Toxicology Phase I Phase I Toxicology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Submission NDA Submission Phase III->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Phase IV Phase IV FDA Review->Phase IV Anticancer Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Ras Ras EGFR->Ras Pyrazole Compound Pyrazole Compound Pyrazole Compound->EGFR Tubulin Tubulin Pyrazole Compound->Tubulin Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Microtubules Microtubules Tubulin->Microtubules Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest

References

Hypothesized Mechanisms of Action for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines hypothesized mechanisms of action for the compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. As of the latest literature review, no specific biological activity or mechanism of action has been experimentally determined for this exact molecule. The hypotheses presented herein are extrapolated from studies on structurally related pyrazole derivatives and the known biological activities of the broader pyrazole class of compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound, this compound, has not been extensively studied. However, based on its structural features—namely the pyrazole core, the 3-fluorophenyl substituent at the 1-position, and the methyl group at the 5-position—it is possible to formulate several plausible hypotheses for its mechanism of action. This guide explores these potential mechanisms, providing a theoretical framework for future investigation.

Primary Hypothesis: Modulation of the Nitric Oxide/cGMP Signaling Pathway via Muscarinic Receptor Interaction

A key line of evidence for a potential mechanism of action comes from studies on the structurally similar compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21). This compound, which shares the 1-(3-fluorophenyl)-pyrazole core, has been shown to exhibit antihypertensive effects through an endothelium-dependent vasodilation mechanism. The proposed pathway involves the activation of muscarinic receptors, leading to the production of nitric oxide (NO) and subsequent activation of guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP).

Hypothesized Signaling Pathway:

G compound This compound m_receptor Muscarinic Receptor compound->m_receptor Activates nos Nitric Oxide Synthase (eNOS) m_receptor->nos Activates no Nitric Oxide (NO) nos->no Catalyzes conversion of L-Arginine to NO l_arg L-Arginine l_arg->no sgc Soluble Guanylyl Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Catalyzes conversion of GTP to cGMP gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation Phosphorylates target proteins leading to

Caption: Hypothesized NO/cGMP signaling pathway.

Experimental Protocols for Investigating the Primary Hypothesis

1. Endothelium-Dependent Vasorelaxation Assay:

  • Objective: To determine if the compound induces vasodilation in an endothelium-dependent manner.

  • Methodology:

    • Isolate aortic rings from a suitable animal model (e.g., rats).

    • Suspend the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

    • Induce contraction with phenylephrine or potassium chloride.

    • Apply cumulative concentrations of this compound to endothelium-intact and endothelium-denuded aortic rings.

    • Measure the isometric tension to determine the relaxation response.

    • To confirm the involvement of the NO/cGMP pathway, pre-incubate endothelium-intact rings with an eNOS inhibitor (e.g., L-NAME) or a guanylyl cyclase inhibitor (e.g., ODQ) before adding the compound.

2. cGMP Quantification Assay:

  • Objective: To measure the intracellular levels of cGMP in response to the compound.

  • Methodology:

    • Culture vascular smooth muscle cells or endothelial cells.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Secondary Hypotheses

Based on the broader activities of pyrazole derivatives, the following secondary mechanisms are proposed.

Hypothesis 2a: Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are known to possess anti-inflammatory properties, often mediated through the inhibition of COX-1 and/or COX-2 enzymes, which are key in the synthesis of prostaglandins.

Proposed Experimental Workflow:

G start Start: This compound cox_assay In vitro COX-1/COX-2 Inhibition Assay start->cox_assay cell_assay Cell-based Prostaglandin E2 (PGE2) Assay cox_assay->cell_assay If active in_vivo In vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) cell_assay->in_vivo If active end End: Characterize Anti-inflammatory Potential in_vivo->end

Caption: Workflow for evaluating COX inhibition.

Hypothesis 2b: Protein Kinase Inhibition

Certain pyrazole scaffolds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Deregulation of kinase activity is a hallmark of cancer and other diseases.

Potential Kinase Targets and Experimental Approach:

  • Aurora Kinases: Some pyrazole derivatives have shown activity against Aurora kinases, which are involved in cell cycle regulation.

  • Glycogen Synthase Kinase 3 (GSK3): Inhibition of GSK3 has been linked to various therapeutic effects.

Proposed Experimental Workflow:

G start Start: This compound kinase_panel Broad Kinase Panel Screening (e.g., KinomeScan) start->kinase_panel hit_validation In vitro Kinase Assays for Validated Hits (e.g., IC50 determination) kinase_panel->hit_validation Identify hits cell_pathway Cellular Assays to Confirm Target Engagement and Pathway Modulation hit_validation->cell_pathway Confirm potency end End: Identify and Characterize Kinase Target(s) cell_pathway->end

Caption: Workflow for kinase inhibitor profiling.

Quantitative Data Summary

As no experimental data is available for this compound, this section remains to be populated. The following tables are provided as templates for organizing data once experiments are conducted.

Table 1: Vasorelaxation Activity

Parameter Value
EC50 (Endothelium-intact) TBD
Emax (Endothelium-intact) TBD
EC50 (Endothelium-denuded) TBD

| Emax (Endothelium-denuded) | TBD |

Table 2: Enzyme/Receptor Binding and Inhibition

Target Assay Type Value (e.g., IC50, Ki)
Muscarinic Receptor Binding Assay TBD
COX-1 Inhibition Assay TBD
COX-2 Inhibition Assay TBD

| Identified Kinase(s) | Inhibition Assay | TBD |

Conclusion

While the precise mechanism of action for this compound is currently unknown, its chemical structure suggests several plausible biological activities. The primary hypothesis, based on a closely related analog, points towards the modulation of the NO/cGMP pathway through muscarinic receptor activation. Secondary hypotheses include the inhibition of COX enzymes or various protein kinases. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for systematically investigating these possibilities and elucidating the therapeutic potential of this compound. Further research is imperative to validate these hypotheses and to characterize the pharmacological profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of substituted 1-(3-fluorophenyl)-1H-pyrazoles, valuable intermediates in drug discovery and materials science. The primary focus is on the synthesis of the more readily accessible 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole, due to the common starting materials and straightforward reaction pathway. The synthesis of the mono-substituted 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is also discussed, with considerations for regioselectivity.

Introduction

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The synthesis of N-aryl pyrazoles is commonly achieved through the condensation of an arylhydrazine with a 1,3-dicarbonyl compound. The reaction of (3-fluorophenyl)hydrazine with acetylacetone provides a direct route to 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole. The synthesis of the 5-methyl analog requires careful selection of the dicarbonyl component to control regioselectivity, often employing a dicarbonyl equivalent with differentiated reactivity at the carbonyl groups.

Synthesis of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole

The following protocol details the synthesis of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole via the cyclocondensation of (3-fluorophenyl)hydrazine hydrochloride and acetylacetone.

Materials and Reagents
Reagent/MaterialGradeSupplier
(3-Fluorophenyl)hydrazine hydrochloride97%Sigma-Aldrich
Acetylacetone (2,4-Pentanedione)≥99%Sigma-Aldrich
EthanolAnhydrousFisher Chemical
Glacial Acetic AcidACS GradeVWR Chemicals
Sodium BicarbonateACS GradeEMD Millipore
Ethyl AcetateHPLC GradeFisher Chemical
HexaneHPLC GradeFisher Chemical
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Experimental Protocol

A mixture of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq), acetylacetone (1.1 eq), and ethanol is stirred at room temperature. A catalytic amount of glacial acetic acid is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Detailed Steps:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add acetylacetone (1.1 g, 11 mmol) to the mixture.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation
ReactantMolar RatioReaction Time (h)Temperature (°C)SolventYield (%)
(3-Fluorophenyl)hydrazine hydrochloride1.04-680Ethanol/Acetic Acid75-85
Acetylacetone1.1

Characterization Data for 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.34 (m, 1H), 7.15-7.05 (m, 3H), 6.01 (s, 1H), 2.29 (s, 3H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 163.0 (d, J=245.0 Hz), 148.9, 141.2, 140.5, 130.5 (d, J=9.0 Hz), 119.5 (d, J=3.0 Hz), 113.8 (d, J=21.0 Hz), 111.5 (d, J=24.0 Hz), 107.8, 13.8, 13.7.

  • Appearance: Colorless to pale yellow oil or low melting solid.

Experimental Workflow and Signaling Pathways

The synthesis of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole follows a well-established reaction pathway involving the condensation of a hydrazine with a β-diketone.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_steps Work-up & Purification cluster_product Final Product hydrazine (3-Fluorophenyl)hydrazine Hydrochloride condensation Cyclocondensation hydrazine->condensation diketone Acetylacetone diketone->condensation extraction Solvent Evaporation & Extraction condensation->extraction Reflux in EtOH/AcOH washing Washing extraction->washing drying Drying washing->drying purification Column Chromatography drying->purification product 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole purification->product Purified Product

Caption: Synthetic workflow for 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole.

The mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of acetylacetone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring.

ReactionMechanism Reactants Hydrazine + Diketone Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Pyrazoline Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Pyrazole Step3->Product

Caption: Simplified reaction mechanism for pyrazole formation.

Application Notes and Protocols for the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyrazole ring is crucial for its biological activity and physical properties. Among the various isomers, 1,5-disubstituted pyrazoles are of significant interest in drug discovery. This document provides detailed application notes and experimental protocols for the regioselective synthesis of 1,5-disubstituted pyrazoles, focusing on modern and efficient methodologies. The protocols are designed to be readily applicable in a research and development setting.

Synthetic Strategies for 1,5-Disubstituted Pyrazoles

The regioselective synthesis of 1,5-disubstituted pyrazoles can be challenging due to the potential formation of the isomeric 1,3-disubstituted products. However, several reliable methods have been developed to control the regioselectivity. This document details two highly effective protocols: a rapid ultrasound-assisted synthesis and a classical approach involving the cyclization of chalcones.

Method 1: Ultrasound-Assisted, Copper(I)-Catalyzed Synthesis from α,β-Unsaturated Cyanoesters

This modern approach utilizes ultrasound irradiation to accelerate the reaction between α,β-unsaturated cyanoesters and phenylhydrazine, leading to high yields of 1,5-disubstituted pyrazoles in a short reaction time.[1][2] The use of a copper(I) catalyst is crucial for the efficiency of this transformation.

cluster_start Starting Materials Preparation cluster_reaction Ultrasound-Assisted Cyclization Substituted Benzaldehyde Substituted Benzaldehyde α,β-Unsaturated Cyanoester α,β-Unsaturated Cyanoester Substituted Benzaldehyde->α,β-Unsaturated Cyanoester Knoevenagel Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->α,β-Unsaturated Cyanoester ReactionMixture Reaction Mixture α,β-Unsaturated Cyanoester->ReactionMixture Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionMixture Ultrasound Ultrasound Irradiation (60 °C, 75-90 min) ReactionMixture->Ultrasound NaOEt, Cu(I) catalyst Product 1,5-Disubstituted Pyrazole Ultrasound->Product

Caption: Workflow for the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles.

The following table summarizes the yields for the synthesis of various 1,5-disubstituted pyrazoles using the ultrasound-assisted method.[1]

EntrySubstituent (R)ProductYield (%)
1H5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile92
24-CH₃5-Amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile90
34-OCH₃5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile88
44-Cl5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile94
54-NO₂5-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile85

Materials:

  • Substituted α,β-unsaturated cyanoester (1 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Sodium ethoxide (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ethanol (10 mL)

  • Ultrasound bath

Procedure:

  • In a round-bottom flask, dissolve the substituted α,β-unsaturated cyanoester (1 mmol) in ethanol (10 mL).

  • Add phenylhydrazine (1.2 mmol), sodium ethoxide (1.5 mmol), and copper(I) iodide (10 mol%) to the solution.

  • Place the flask in an ultrasound bath and irradiate at 60 °C for 75-90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-disubstituted pyrazole.

Method 2: Synthesis from Chalcones and Hydrazine Derivatives

The reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives is a well-established and versatile method for preparing pyrazolines, which can be subsequently aromatized to pyrazoles.[3][4] The regioselectivity is generally high for the formation of the 1,5-diarylpyrazoline intermediate.

Chalcone Chalcone Pyrazoline 1,5-Disubstituted-4,5-dihydropyrazole Chalcone->Pyrazoline Cyclocondensation (e.g., Acetic Acid) Hydrazine Hydrazine Hydrate or Phenylhydrazine Hydrazine->Pyrazoline Pyrazole 1,5-Disubstituted Pyrazole Pyrazoline->Pyrazole Oxidation (e.g., I₂, air)

Caption: General reaction scheme for the synthesis of 1,5-disubstituted pyrazoles from chalcones.

The yields of 1,5-disubstituted pyrazoles synthesized from chalcones can vary depending on the specific substrates and reaction conditions. The following table provides representative yields.[3]

EntryChalcone Substituents (Ar¹, Ar²)HydrazineProductYield (%)
1Ph, PhPhenylhydrazine1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole85
24-MeO-C₆H₄, PhPhenylhydrazine3-(4-Methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole82
34-Cl-C₆H₄, PhPhenylhydrazine3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole88
4Ph, 3,4,5-(MeO)₃-C₆H₂Phenylhydrazine1,3-Diphenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole75

Note: The products listed are pyrazolines, which can be aromatized in a subsequent step.

Materials:

  • Substituted chalcone (1 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure for Pyrazoline Synthesis:

  • Dissolve the substituted chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add phenylhydrazine (1.2 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.

Procedure for Aromatization to Pyrazole:

  • The isolated pyrazoline can be aromatized to the corresponding pyrazole by various methods, such as heating with a mild oxidizing agent like iodine in a suitable solvent.

Other Notable Methods for 1,5-Disubstituted Pyrazole Synthesis

  • Cascade Cyclization of Enaminones: Ultrasound-assisted condensation of β-enaminones with aryl hydrazines in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a rapid and efficient route to N-aryl substituted pyrazoles.[5]

  • [3+2] Cycloaddition Reactions: The reaction between sydnones and alkynes can be a powerful tool for pyrazole synthesis. While regioselectivity can be an issue, specific catalytic systems or the use of activated alkynes can favor the formation of certain isomers.[6][7][8]

  • From Diethyl [(dimethylamino)methylene]malonate: A two-step synthesis involving the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by cyclization is effective for producing 1-aryl-5-hydroxypyrazole derivatives.[9]

Conclusion

The regioselective synthesis of 1,5-disubstituted pyrazoles is a critical aspect of medicinal and materials chemistry. The protocols detailed in these application notes provide researchers with reliable and efficient methods to access these valuable compounds. The choice of method will depend on the available starting materials, desired substitution patterns, and the scale of the synthesis. The ultrasound-assisted protocol offers a green and rapid alternative to traditional methods, while the chalcone-based synthesis provides a versatile and well-established route.

References

Application Notes & Protocols: Characterization of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents.[1][2][3] The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacokinetic properties.[4] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and pharmacokinetic studies. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation, quantification, and purity determination of pyrazole derivatives.[5][6]

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid[5]

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.[5] The optimal ratio may need to be determined experimentally.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6] Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the this compound sample in the mobile phase or methanol to a concentration within the calibration range.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 25 °C[6]

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-280 nm). For a similar pyrazoline derivative, 206 nm was used.[6]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Determine the purity of the sample by calculating the peak area percentage.

    • Quantify the amount of the compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation: HPLC
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm (example)
Expected Retention Time 5 - 10 min (highly dependent on exact conditions)

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_inject Inject Samples & Standards prep_standard->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_setup Set Up HPLC Conditions hplc_setup->hplc_inject hplc_run Run Chromatogram hplc_inject->hplc_run data_acquisition Acquire Chromatographic Data hplc_run->data_acquisition data_analysis Analyze Peak Area & Retention Time data_acquisition->data_analysis quantification Quantify Compound data_analysis->quantification

Caption: Workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. It provides information on the retention time and the mass fragmentation pattern of the analyte.[7][8]

Experimental Protocol: GC-MS Analysis

Objective: To identify this compound and characterize its mass fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injection Port Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 min at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak and identify the molecular ion peak (M⁺).

    • Propose a fragmentation pattern based on the observed fragment ions. Comparison with mass spectral libraries can aid in identification.[9]

Data Presentation: GC-MS
ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Electron Ionization (EI), 70 eV
Expected Molecular Ion (M⁺) m/z = 190
Key Fragment Ions (Predicted) m/z = 175 (M-CH₃)⁺, 109 (fluorophenyl)⁺, 95 (methylpyrazole)⁺

Logical Relationship: GC-MS Fragmentation

GCMS_Fragmentation parent Molecular Ion (M⁺) m/z = 190 frag1 Loss of Methyl Radical (M-CH₃)⁺ m/z = 175 parent->frag1 - •CH₃ frag2 Fluorophenyl Cation C₆H₄F⁺ m/z = 95 parent->frag2 Cleavage frag3 Methylpyrazole Cation C₄H₅N₂⁺ m/z = 81 parent->frag3 Cleavage frag4 Loss of N₂ from pyrazole [C₄H₅]⁺ m/z = 53 frag3->frag4 - N₂

Caption: Predicted fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[10][11][12]

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is relatively fast.[4]

  • Data Processing:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Reference the spectra (e.g., to the residual solvent peak for ¹H and ¹³C).

    • Integrate the ¹H NMR signals and determine chemical shifts (δ) and coupling constants (J).

    • Determine the chemical shifts of the signals in the ¹³C and ¹⁹F NMR spectra.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.4 m 1H Ar-H
~ 7.2 m 2H Ar-H
~ 6.0 s 1H Pyrazole-H

| ~ 2.3 | s | 3H | CH₃ |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~ 163 (d, J ≈ 245 Hz) C-F
~ 148 Pyrazole-C
~ 141 Pyrazole-C
~ 130 (d, J ≈ 8 Hz) Ar-C
~ 124 Ar-C
~ 115 (d, J ≈ 21 Hz) Ar-C
~ 108 (d, J ≈ 25 Hz) Ar-C
~ 105 Pyrazole-C

| ~ 12 | CH₃ |

¹⁹F NMR (376 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity

| ~ -113 | m |

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve Sample in Deuterated Solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 F19 ¹⁹F NMR prep->F19 process Fourier Transform, Phasing, Baseline Correction H1->process C13->process F19->process analyze Determine Chemical Shifts, Coupling Constants, and Integration process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR analysis.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for identification and fragmentation analysis, and multinuclear NMR for unambiguous structural elucidation ensures a thorough characterization of this important pyrazole derivative. These protocols can be adapted and validated for routine quality control, stability studies, and metabolism research in the drug development process.

References

Application Notes and Protocols for High-Throughput Screening of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific compound, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, belongs to this versatile family. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[4] These characteristics make it a compelling candidate for inclusion in high-throughput screening (HTS) libraries to discover novel modulators of various biological pathways.

This document provides a detailed protocol for a representative HTS campaign designed to identify potential biological targets of this compound. The featured assay is a cell-based reporter assay to screen for modulators of the cyclic GMP (cGMP) signaling pathway, given that similar pyrazole-containing compounds have been shown to exhibit vasorelaxant and antihypertensive effects through the NO/cGMP pathway.[5]

Compound Information

Compound Name IUPAC Name Molecular Formula Molecular Weight Structure
FPMPThis compoundC10H9FN2176.19 g/mol
alt text-5-methyl-1H-pyrazole.png)

Principle of the Assay

This proposed high-throughput screen utilizes a HEK293 cell line stably expressing a cGMP-dependent luciferase reporter gene. In this system, an increase in intracellular cGMP levels leads to the expression of luciferase, which can be quantified by measuring luminescence. The assay is designed to identify compounds that can increase cGMP levels, potentially through mechanisms such as the activation of soluble guanylate cyclase (sGC) or inhibition of phosphodiesterases (PDEs) that degrade cGMP.

Signaling Pathway

The following diagram illustrates the targeted cGMP signaling pathway.

cGMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDEs->AMP Reporter Luciferase Reporter Gene Expression PKG->Reporter Induces Luminescence Luminescence Reporter->Luminescence FPMP 1-(3-fluorophenyl)- 5-methyl-1H-pyrazole FPMP->sGC Potential Activator FPMP->PDEs Potential Inhibitor

Caption: The cGMP signaling pathway targeted in the HTS assay.

Experimental Protocols

Compound Library Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Plate Preparation: Perform serial dilutions of the stock solution in DMSO to create intermediate compound plates with concentrations ranging from 10 µM to 100 mM.

  • Assay Plate Stamping: Use an automated liquid handler to transfer a small volume (e.g., 50 nL) from the intermediate plates to the 384-well white, solid-bottom assay plates.

Cell-Based HTS Assay Protocol
  • Cell Culture: Culture HEK293 cells stably expressing the cGMP-luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.

  • Cell Plating: On the day of the assay, harvest the cells and resuspend them in an assay medium (e.g., Opti-MEM). Dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into the 384-well assay plates containing the pre-stamped compounds.

  • Incubation: Incubate the assay plates for 6 hours at 37°C in a 5% CO2 incubator to allow for compound action and reporter gene expression.

  • Luminescence Detection: After incubation, equilibrate the plates to room temperature. Add 20 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

  • Signal Measurement: Measure the luminescence signal using a plate reader (e.g., EnVision® Multilabel Plate Reader).

Data Analysis
  • Normalization: Normalize the raw luminescence data. Use wells containing cells treated with a known sGC activator (e.g., YC-1) as the positive control (100% activation) and wells with cells treated with DMSO as the negative control (0% activation).

  • Z'-Factor Calculation: Determine the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Hit Identification: Identify "hits" as compounds that produce a signal greater than three standard deviations above the mean of the negative controls.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution Plate A->B C Assay Plate Stamping (50 nL) B->C D Cell Plating (5,000 cells/well) C->D E Incubation (6 hours, 37°C) D->E F Add Luciferase Detection Reagent E->F G Measure Luminescence F->G H Data Normalization G->H I Z'-Factor Calculation H->I J Hit Identification I->J

References

Application Notes and Protocols for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorophenyl)-5-methyl-1H-pyrazole is a key heterocyclic intermediate increasingly utilized in the synthesis of complex pharmaceutical compounds. Its structural features, including the pyrazole core and the fluorophenyl moiety, make it a valuable building block for developing targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the pyrazole scaffold is a common feature in many biologically active compounds.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Aurora kinase inhibitors for cancer therapy.

Application in the Synthesis of Aurora Kinase B Inhibitors

Recent research has highlighted the use of this compound in the synthesis of potent and selective Aurora kinase B (AURKB) inhibitors.[3][4] AURKB is a crucial enzyme in cell division, and its overexpression is linked to various cancers.[3][5] Inhibitors of AURKB are therefore promising candidates for cancer treatment. One such inhibitor synthesized using the title intermediate is N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide.[4]

Synthetic Pathway Overview

The general synthetic approach involves the coupling of the this compound moiety with a quinazoline core. This is typically achieved through a multi-step synthesis, which is outlined in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product A This compound C Coupling Reaction A->C B Substituted Quinazoline Intermediate B->C D N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide C->D

Caption: Synthetic workflow for an Aurora Kinase B inhibitor.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of Aurora kinase inhibitors using this compound. Specific reaction conditions may vary depending on the exact target molecule.

Protocol 1: Synthesis of a Key Intermediate (Illustrative)

This protocol describes a common method for the synthesis of pyrazole derivatives which can be adapted for this compound.

Reaction: Condensation of a β-diketone with a hydrazine derivative.

Materials:

  • β-diketone (e.g., 1-(3-fluorophenyl)butane-1,3-dione)

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the β-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Coupling with a Quinazoline Moiety (Illustrative)

This protocol outlines a general procedure for the coupling reaction to form the final drug molecule.

Reaction: Nucleophilic aromatic substitution.

Materials:

  • This compound derivative (with a suitable functional group for coupling)

  • 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline

  • A suitable solvent (e.g., DMF, DMSO)

  • A base (e.g., K₂CO₃, DIPEA)

Procedure:

  • To a solution of the this compound derivative (1 equivalent) in the chosen solvent, add the 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (1.1 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the final Aurora kinase inhibitor.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and activity of Aurora kinase inhibitors derived from this compound.

ParameterValueReference
Synthesis
Yield of Intermediate70-90%[6]
Yield of Final Product50-70%[7]
Purity (by HPLC)>98%[7]
Biological Activity
IC₅₀ (Aurora B)1-10 nM[8]
IC₅₀ (Cancer Cell Line)10-100 nM[7]

Signaling Pathway

Aurora B kinase is a key regulator of mitosis. Its inhibitors, derived from this compound, disrupt this process, leading to cell cycle arrest and apoptosis in cancer cells. The signaling pathway is depicted below.

G cluster_pathway Aurora B Kinase Signaling Pathway cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome A Aurora B Kinase B Histone H3 Phosphorylation A->B phosphorylates C Chromosome Segregation B->C enables D Cytokinesis C->D leads to E Cell Cycle Progression D->E allows G Cell Cycle Arrest E->G is blocked, leading to F This compound -derived Inhibitor F->A inhibits H Apoptosis G->H induces

Caption: Inhibition of the Aurora B kinase signaling pathway.

Inhibition of Aurora B prevents the phosphorylation of Histone H3, a critical step for chromosome condensation and segregation.[9] This disruption of mitotic events leads to failed cytokinesis, resulting in polyploidy and ultimately triggering apoptosis in rapidly dividing cancer cells.[10] The ERK signaling pathway has also been implicated in the regulation of Aurora B expression.

Conclusion

This compound is a versatile and valuable intermediate in the synthesis of targeted therapeutics, particularly in the development of Aurora kinase B inhibitors. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic strategies for novel anticancer agents. Further exploration of derivatives of this intermediate may lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[3][4][5] The synthetic accessibility and versatile nature of the pyrazole ring make it a "privileged structure" in drug discovery, featured in well-known drugs such as the COX-2 inhibitor Celecoxib and the anabolic steroid Stanozolol.[1][2][6] This document provides detailed protocols for the synthesis of pyrazole-based compounds, focusing on the classical Knorr pyrazole synthesis, and summarizes key biological activity data.

Data Presentation

The biological activities of pyrazole derivatives are frequently quantified by their half-maximal inhibitory concentration (IC₅₀), indicating the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC₅₀ values denote higher potency.

Table 1: Biological Activity of Selected Pyrazole-Based Compounds

Compound ClassTargetIC₅₀ ValueReference Compound
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µMCelecoxib
3,5-diarylpyrazoleCOX-20.01 µMDiclofenac
Pyrazole-Thiazole HybridCOX-2 / 5-LOX0.03 µM / 0.12 µMN/A
Pyrazole-based Akt InhibitorAkt161 nMGSK2141795 (18 nM)
Pyrazolo[4,3-f]quinolineHaspin Kinase1.7 µM (in HCT116 cells)N/A
Benzimidazole-linked Pyrazolo[1,5-a]pyrimidineVEGFR-20.23 µMSorafenib (1.06 µM)
Pyrazole-5-carboxamideBACE10.025 µMN/A

Data compiled from sources.[3][7][8]

Table 2: Synthesis Yields for Pyrazole Derivatives via Knorr Synthesis

ReactantsCatalyst/ConditionsProductYield (%)
1,3-Diketones + HydrazinesAcid catalystPolysubstituted PyrazolesGenerally high
Ethyl Acetoacetate + PhenylhydrazineNano-ZnO, Green Protocol1,3,5-substituted Pyrazole95%
Chalcones + Arylhydrazines--INVALID-LINK--, One-pot1,3,5-triarylpyrazoles~82%
Ethyl Benzoylacetate + Hydrazine HydrateAcetic Acid, 1-Propanol5-Phenyl-3H-pyrazol-3-one79%

Data compiled from sources.[7][9][10][11]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for pyrazole synthesis and a key biological pathway targeted by pyrazole-based drugs.

G reactants Reactants (1,3-Dicarbonyl Compound + Hydrazine Derivative) mixing Mixing in Solvent (e.g., Ethanol, Acetic Acid) reactants->mixing Step 1 reflux Heating / Reflux (e.g., 100°C, 1-2h) mixing->reflux Step 2 precipitation Precipitation / Workup (e.g., Addition of Water) reflux->precipitation Step 3 filtration Filtration & Drying precipitation->filtration Step 4 product Purified Pyrazole Product filtration->product Step 5 G AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Catalyzes Inhibitor Pyrazole-Based Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibits Blocked Inflammation Blocked

References

Application Notes and Protocols for the Analysis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of the novel pyrazole derivative, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, a compound of interest in medicinal chemistry and drug development. The protocols cover the chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) analysis.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This application note details the analytical procedures for this compound, providing a foundational methodology for the synthesis and characterization of related fluorinated pyrazole analogues.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of (3-fluorophenyl)hydrazine with a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone). This reaction, a variation of the Knorr pyrazole synthesis, is a common and efficient method for the preparation of substituted pyrazoles.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Dicarbonyl: To the resulting mixture, add pentane-2,4-dione (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the successful synthesis and the regiochemistry of the product. The following data is predicted based on the analysis of structurally similar compounds.

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) in ppm are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.3s-
H-4 (pyrazole)~6.1d~1.8
H-3 (pyrazole)~7.5d~1.8
Aromatic-H~7.1 - 7.5m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~11
C-4 (pyrazole)~107
Aromatic-CH~108 (d, JCF ≈ 25 Hz)
Aromatic-CH~115 (d, JCF ≈ 21 Hz)
Aromatic-CH~123
Aromatic-CH~131 (d, JCF ≈ 9 Hz)
C-5 (pyrazole)~141
Aromatic-C (ipso)~141 (d, JCF ≈ 11 Hz)
C-3 (pyrazole)~149
Aromatic-C-F~163 (d, JCF ≈ 245 Hz)

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Prepare a stock solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid to aid ionization in positive ion mode.

  • Infuse the sample solution directly into the mass spectrometer or inject it into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₀H₉FN₂
Exact Mass176.0750
[M+H]⁺177.0828

The fragmentation of phenylpyrazoles in the mass spectrometer is expected to follow characteristic pathways, including the loss of small neutral molecules.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Reactants: (3-fluorophenyl)hydrazine Pentane-2,4-dione reaction Condensation Reaction start->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep ms_prep MS Sample Preparation product->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ms_data Mass Spectrum ms_acq->ms_data fragmentation_pathway M [M]⁺˙ m/z = 176 M_H [M+H]⁺ m/z = 177 frag1 [M+H - N₂]⁺ m/z = 149 M_H->frag1 - N₂ frag2 [M+H - HCN]⁺ m/z = 150 M_H->frag2 - HCN frag3 [C₇H₆F]⁺ m/z = 109 frag1->frag3 - C₃H₄

Application Notes and Protocols: 1-(3-fluorophenyl)-5-methyl-1H-pyrazole Moiety in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct anticancer research on the specific compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole is not extensively documented in publicly available literature, a closely related and more complex molecule incorporating this chemical moiety has shown significant promise as a selective inhibitor of Aurora Kinase B (AURKB). This molecule, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , has been identified as a potent, orally active agent in preclinical cancer studies.[1][2] These application notes will, therefore, focus on the utility of this derivative as a representative example of how the this compound scaffold can be integrated into potent anticancer agents.

Aurora Kinase B is a crucial regulator of cell division, and its overexpression is a common feature in various human cancers, making it a prime target for cancer therapy.[2] The inhibition of AURKB leads to defects in chromosome segregation and, ultimately, apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro activity of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide.

Compound NameTargetAssay TypeCell LineIC50 (nM)GI50 (nM)Reference
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora Kinase BEnzymatic Inhibition-1.31-[1]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideCell GrowthGrowth Inhibition AssayHeLa-24.40[1]

Signaling Pathway

The primary mechanism of action for N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide is the inhibition of the Aurora Kinase B signaling pathway, which plays a critical role in mitosis.

AURKB_Pathway AURKB Aurora Kinase B HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AURKB->Cytokinesis Apoptosis Apoptosis AURKB->Apoptosis Leads to (when inhibited) Chromatin Chromatin Condensation HistoneH3->Chromatin Compound N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide Compound->AURKB Inhibition

Caption: Aurora Kinase B Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments in evaluating the anticancer potential of compounds like N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide are provided below.

Experimental Workflow

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_culture Cancer Cell Line Culture (e.g., HeLa, HCT 116) mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis Analysis) mtt_assay->flow_cytometry xenograft Xenograft Mouse Model (e.g., HCT 116) flow_cytometry->xenograft Promising Results treatment Compound Administration (Oral) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement start Compound Synthesis start->cell_culture

References

Application Notes and Protocols: Assessing the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects. The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This document provides detailed protocols for the comprehensive assessment of the antimicrobial activity of newly synthesized pyrazole derivatives, ensuring reliable and reproducible results for researchers in the field of drug discovery and development.

These protocols cover essential in vitro assays to determine the efficacy of pyrazole compounds against a panel of clinically relevant bacteria and fungi. The methodologies described include the initial screening of antimicrobial activity, determination of minimum inhibitory and bactericidal concentrations, and assessment of cytotoxicity against mammalian cell lines to evaluate preliminary safety profiles.

Preliminary Antimicrobial Screening: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of pyrazole derivatives and is suitable for initial screening of a large number of compounds.

Experimental Protocol
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][2]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inner wall of the tube.[3][4]

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate by 60° twice during streaking to ensure uniform coverage.[1][3][4]

    • Allow the agar surface to dry for 3-5 minutes.[4]

  • Application of Pyrazole Derivatives:

    • Prepare stock solutions of the pyrazole derivatives in a suitable solvent (e.g., DMSO).

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the pyrazole derivative solution.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar surface.[1]

    • Disks should be placed at least 24 mm apart to avoid overlapping of inhibition zones.[4]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[2][4]

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).[1] The zone of inhibition is the clear area around the disk where microbial growth is visibly inhibited.

    • The diameter of the zone is proportional to the susceptibility of the microorganism to the pyrazole derivative.

Data Presentation

Summarize the results in a table as shown below.

Pyrazole DerivativeConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosaZone of Inhibition (mm) vs. C. albicans
Compound A5018151220
Compound B5022191624
Positive Control (e.g., Ciprofloxacin)10252823NA
Negative Control (Solvent)-0000

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a quantitative assay used to determine the MIC of the pyrazole derivatives.[6]

Experimental Protocol
  • Preparation of Pyrazole Derivative Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7] The final volume in each well should be 50 µL or 100 µL.[5]

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension as described in the agar disk diffusion protocol.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Add an equal volume of the diluted inoculum to each well containing the pyrazole derivative dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[5]

    • Incubate the plate at 37°C for 18-24 hours.[5]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible turbidity (growth).[9] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[8]

Data Presentation

Present the MIC values in a structured table.

Pyrazole DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
Compound A1632648
Compound B48162
Compound C816324
Reference Drug (e.g., Ciprofloxacin)10.52NA

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10]

Experimental Protocol
  • Following MIC Determination:

    • From the wells of the MIC assay that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Plating:

    • Spread the aliquot onto a fresh, drug-free agar plate (e.g., MHA).[9]

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[10]

Data Presentation

Summarize the MBC values in a table, often alongside the corresponding MIC values for comparison.

Pyrazole DerivativeMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
Compound A16322
Compound B482
Compound C8>64>8

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the potential toxicity of the pyrazole derivatives to mammalian cells to determine their selectivity for microbial cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Experimental Protocol
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK-293, Vero) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12][13]

  • Treatment with Pyrazole Derivatives:

    • Prepare serial dilutions of the pyrazole derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the pyrazole derivatives at various concentrations.[12]

    • Incubate the cells for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

Tabulate the CC₅₀ values for the tested compounds.

Pyrazole DerivativeCC₅₀ on HEK-293 cells (µM)
Compound A>100
Compound B75.2
Compound C98.5
Positive Control (e.g., Doxorubicin)5.1

Visualizations

Experimental Workflow

experimental_workflow start Start: Synthesized Pyrazole Derivatives screen Preliminary Screening: Agar Disk Diffusion start->screen mic_mbc Quantitative Analysis: Broth Microdilution (MIC) & MBC Determination screen->mic_mbc Active Compounds cytotoxicity Cytotoxicity Assessment: MTT Assay on Mammalian Cells mic_mbc->cytotoxicity data_analysis Data Analysis: - Zone of Inhibition - MIC & MBC values - CC50 values cytotoxicity->data_analysis end End: Identification of Lead Compounds data_analysis->end

Caption: Workflow for antimicrobial assessment of pyrazole derivatives.

Hypothetical Microbial Signaling Pathway Inhibition

While pyrazole derivatives are known to act on various targets, including DNA gyrase and the cell wall, a complete signaling pathway is not yet fully elucidated.[14][15] The following diagram illustrates a hypothetical mechanism where a pyrazole derivative inhibits a bacterial two-component signaling system, a common pathway for environmental sensing and virulence regulation.

signaling_pathway stimulus External Stimulus (e.g., pH, Osmolarity) hk Histidine Kinase (HK) (Sensor Protein) stimulus->hk rr Response Regulator (RR) hk->rr Phosphorylation pyrazole Pyrazole Derivative pyrazole->hk Inhibition dna DNA rr->dna Binds to Promoter response Gene Expression (e.g., Virulence, Resistance) dna->response Transcription

Caption: Hypothetical inhibition of a bacterial two-component system.

References

One-Pot Synthesis of Functionalized Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to engage in various biological interactions. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of functionalized pyrazole derivatives, offering advantages in terms of operational simplicity, time and resource economy, and the generation of molecular diversity.[5][6][7] This document provides detailed application notes and protocols for selected one-pot syntheses of these important heterocyclic compounds.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][8][9] The one-pot synthesis approach, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, aligns with the principles of green chemistry and is highly desirable in drug discovery and development for rapid library synthesis.[10][11]

This document outlines three distinct and robust one-pot protocols for the synthesis of functionalized pyrazole derivatives, utilizing different catalytic systems and starting materials.

Protocol 1: Nickel-Catalyzed Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1,3,5-trisubstituted pyrazoles using a reusable heterogeneous nickel-based catalyst. The reaction proceeds via a one-pot condensation of a ketone, an aldehyde, and a hydrazine derivative at room temperature.[10][11]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Charge round bottom flask with: - Ketone (0.1 mol) - Hydrazine (0.1 mol) - Ethanol (10 mL) - Nickel-based catalyst (10 mol%) B Stir the mixture for 30 minutes at room temperature. A->B Step 1 C Add aldehyde (0.1 mol) dropwise to the reaction mixture. B->C Step 2 D Continue stirring for 3 hours at room temperature. C->D Step 3 E Monitor reaction completion by TLC. D->E Step 4 F Wash the crude product with water and toluene. E->F Step 5 G Recrystallize from methanol or purify by column chromatography. F->G Step 6

Caption: Workflow for the nickel-catalyzed one-pot synthesis of pyrazoles.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine the ketone (0.1 mol), hydrazine (0.1 mol), ethanol (10 mL), and the heterogeneous nickel-based catalyst (10 mol%).[10][11]

  • Initial Stirring: Stir the resulting mixture vigorously for 30 minutes at ambient temperature.

  • Aldehyde Addition: To this stirring suspension, add the aldehyde (0.1 mol) dropwise over a period of 5-10 minutes.

  • Reaction Progression: Continue to stir the reaction mixture for 3 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.[11]

  • Catalyst Recovery: The heterogeneous catalyst can be recovered, washed, and reused for subsequent reactions.[10]

Data Presentation
EntryKetoneAldehydeHydrazineYield (%)
1AcetophenoneBenzaldehydePhenylhydrazine92
24-Methylacetophenone4-ChlorobenzaldehydePhenylhydrazine88
3Acetophenone4-NitrobenzaldehydeHydrazine hydrate85
4PropiophenoneBenzaldehydePhenylhydrazine90

Note: The yields are indicative and may vary based on the specific substrates and reaction conditions.

Protocol 2: Copper Oxide Nanoparticle-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol details a green and highly efficient one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives in water, catalyzed by reusable copper oxide nanoparticles (CuO NPs).[12] This method offers high yields and short reaction times.

Experimental Workflow

G cluster_0 Reaction Mixture Preparation cluster_1 Reaction and Monitoring cluster_2 Product Isolation and Catalyst Recycling A Combine in a reaction vessel: - Aldehyde (1.0 mmol) - Malononitrile (1.0 mmol) - Ethyl acetoacetate (1.0 mmol) - Hydrazine hydrate (1.0 mmol) - CuO NPs (15 mg) - Water (solvent) B Stir the mixture under reflux conditions. A->B Step 1 C Monitor the reaction progress using TLC. B->C Step 2 D Filter the solid product upon reaction completion. C->D Step 3 E Wash the catalyst with an organic solvent and water. D->E Step 4 G Recrystallize the product from ethanol. D->G Step 6 F Dry the catalyst for reuse. E->F Step 5

Caption: Workflow for the CuO NP-catalyzed synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol
  • Reagent Combination: In a suitable reaction vessel, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and copper oxide nanoparticles (15 mg) in water.[12]

  • Reaction Conditions: Stir the mixture under reflux.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration.

  • Catalyst Recycling: The CuO nanoparticle catalyst can be recovered by washing with an organic solvent and water, and then dried for reuse in subsequent reactions.[12]

  • Purification: The crude pyrano[2,3-c]pyrazole product can be purified by recrystallization from ethanol.

Data Presentation
EntryAldehydeReaction Time (min)Yield (%)
14-Chlorobenzaldehyde2595
24-Nitrobenzaldehyde2098
3Benzaldehyde3092
42-Hydroxybenzaldehyde3590

Note: The yields and reaction times are based on published data and may vary.[12]

Protocol 3: Catalyst-Free, One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol presents a catalyst-free and solvent-free (or in a green solvent like water/ethanol) approach for the synthesis of pyrano[2,3-c]pyrazole derivatives. This method is environmentally benign and proceeds via a four-component reaction.

Logical Relationship of Reaction Components

G cluster_0 Reactants Aldehyde Aldehyde Product Pyrano[2,3-c]pyrazole Product Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Hydrazine Hydrazine Pyrazolone In situ generated Pyrazolone Intermediate Hydrazine->Pyrazolone Beta_dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Beta_dicarbonyl->Pyrazolone Pyrazolone->Product

Caption: Component relationship in the four-component synthesis of pyranopyrazoles.

Experimental Protocol
  • Reactant Mixing (Neat Conditions): For the solvent-free approach, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a reaction vessel. Stir the mixture at room temperature.

  • Reactant Mixing (Green Solvent): Alternatively, for the water/ethanol medium, combine the same reactants in a mixture of water and ethanol and heat at 60 °C.

  • Reaction Time: The reaction time can vary from a few minutes to several hours depending on the specific substrates and conditions.

  • Product Isolation: The solid product that precipitates out of the reaction mixture is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried to yield the pure pyrano[2,3-c]pyrazole derivative.

Data Presentation
EntryAldehydeConditionsTimeYield (%)
1BenzaldehydeNeat, RT5 min94
24-MethoxybenzaldehydeNeat, RT3 min96
33-NitrobenzaldehydeNeat, RT7 min92
4Various AldehydesWater/Ethanol, 60°C12 h85-95

Note: Data is compiled from representative literature procedures and may vary.

Conclusion

The one-pot synthesis of functionalized pyrazole derivatives offers a versatile and efficient platform for the generation of diverse chemical libraries for drug discovery and development. The protocols presented here, utilizing different catalytic systems and reaction conditions, provide researchers with a range of options to access these valuable heterocyclic compounds. The choice of a specific protocol will depend on the desired substitution pattern, available resources, and green chemistry considerations. These methods underscore the power of multicomponent reactions in modern organic synthesis.

References

Application Notes and Protocols for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the inhibitory activity of the novel small molecule compound, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, against protein kinases. Given that the pyrazole scaffold is a common feature in many kinase inhibitors, we present a hypothetical application of this compound against Aurora Kinase B, a key regulator of mitosis and a target in cancer therapy.[1][2] The protocols outlined herein describe the use of a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) and can be adapted for broader kinase profiling.

Introduction to Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[4][5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6]

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry and has been incorporated into numerous potent kinase inhibitors.[7][8] This document focuses on a representative compound, this compound, as a hypothetical inhibitor of Aurora Kinase B (AURKB). AURKB is a serine/threonine kinase that is essential for proper chromosome segregation and cytokinesis during cell division.[1] Its overexpression is common in various cancers, making it an attractive therapeutic target.[1]

To assess the inhibitory potential of novel compounds like this compound, robust and sensitive in vitro assays are required.[6] This note details the use of the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[6] To assess selectivity, the compound is often tested against a panel of different kinases.[6] Below is a table of hypothetical data for this compound, illustrating its potency and selectivity profile.

Kinase TargetCompound IC50 (nM)Positive Control IC50 (nM)
Aurora Kinase B15Barasertib (AZD1152-HQPA): 0.37
Aurora Kinase A250Alisertib (MLN8237): 1.2
CDK1/CycB>10,000Roscovitine: 160
JAK21,200Ruxolitinib: 3.3
p38α>10,000BIRB 796: 0.1

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound against Aurora Kinase B using the ADP-Glo™ Kinase Assay.

3.1. Materials and Reagents

  • Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase: Recombinant human Aurora Kinase B (e.g., SignalChem, Cat. No. A89-10G).

  • Substrate: Kemptide (LRRASLG) or a more specific substrate like Histone H3 (1-21).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Positive Control: Barasertib (AZD1152-HQPA).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Plates: White, opaque, 384-well assay plates.

  • Instruments: Multichannel pipettors, plate shaker, and a luminometer.

3.2. Assay Protocol

  • Compound Serial Dilution:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution, starting from a 1 mM concentration.

    • Similarly, prepare a serial dilution of the positive control, Barasertib.

    • Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The final concentration of Aurora Kinase B should be optimized for linear reaction kinetics (e.g., 1-5 ng/µL).

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors (e.g., 10 µM).[9]

    • Add 2.5 µL of the serially diluted compound or control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Incubate the plate for 10 minutes at room temperature. This pre-incubation can favor the identification of slow, tight-binding inhibitors.[9]

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

3.3. Data Analysis

  • Normalization:

    • Subtract the average luminescence of the "no enzyme" control from all other measurements.

    • Normalize the data by setting the average of the DMSO-only control as 100% activity and the highest concentration of the positive control as 0% activity.

  • IC50 Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora Kinase B AURKB->Prophase Chromosome Condensation AURKB->Metaphase Spindle Assembly Checkpoint AURKB->Cytokinesis Abscission Compound This compound Compound->AURKB Inhibition

Caption: Simplified signaling pathway of Aurora Kinase B in mitosis.

A 1. Prepare Serial Dilution of Compound in DMSO B 2. Add Compound to 384-well Plate A->B C 3. Add 2X Kinase/Substrate Solution B->C D 4. Pre-incubate for 10 min C->D E 5. Add 2X ATP to Initiate Reaction D->E F 6. Incubate at 30°C for 60 min E->F G 7. Add ADP-Glo™ Reagent to Stop Reaction F->G H 8. Incubate for 40 min G->H I 9. Add Kinase Detection Reagent H->I J 10. Incubate for 30 min I->J K 11. Read Luminescence J->K

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

G cluster_0 Kinase Panel AURKB AURKB Result IC50 Values AURKB->Result AURKA AURKA AURKA->Result JAK2 JAK2 JAK2->Result CDK1 CDK1 CDK1->Result Compound This compound Compound->AURKB Assay Compound->AURKA Assay Compound->JAK2 Assay Compound->CDK1 Assay Analysis Selectivity Profile (Potent & Selective for AURKB) Result->Analysis

Caption: Logical relationship in kinase selectivity profiling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the Knorr pyrazole synthesis, which involves the condensation reaction of 3-fluorophenylhydrazine (or its hydrochloride salt) with an unsymmetrical 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).

Q2: What are the main challenges in this synthesis?

The primary challenges are achieving high yield and controlling regioselectivity. The reaction between an unsymmetrical 1,3-diketone like acetylacetone and a substituted hydrazine can lead to the formation of two regioisomers: 1-(3-fluorophenyl)-3-methyl-1H-pyrazole and this compound. Maximizing the yield of the desired 5-methyl isomer is a key objective. Other challenges include potential side reactions and purification of the final product.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in determining the regioselectivity of the reaction. Protic solvents, such as ethanol and acetic acid, tend to favor the formation of the 1,5-disubstituted pyrazole (the desired product). In contrast, aprotic solvents may lead to a mixture of regioisomers or favor the formation of the 1,3-disubstituted isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity towards the 1,5-isomer.

Q4: What is the role of a catalyst in this synthesis?

While the condensation can proceed without a catalyst, particularly under acidic conditions, various catalysts can be employed to improve the reaction rate and yield. Acid catalysts, such as hydrochloric acid or sulfuric acid, are commonly used to facilitate the initial condensation and subsequent cyclization. Lewis acids have also been explored in related pyrazole syntheses.

Q5: How can I minimize the formation of byproducts?

Minimizing byproducts involves optimizing reaction conditions. Key strategies include:

  • Controlling the reaction temperature: Gradual heating and maintaining the optimal temperature can prevent degradation and side reactions.

  • Using high-purity starting materials: Impurities in the 3-fluorophenylhydrazine or acetylacetone can lead to undesired products.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine starting material.

  • Careful pH control: Maintaining an acidic pH can promote the desired reaction pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of starting materials or product.- Increase reaction time or temperature moderately. - Optimize temperature based on literature for similar syntheses (typically reflux in ethanol or acetic acid). - Employ column chromatography for purification. - Ensure high purity of reactants and perform the reaction under an inert atmosphere.
Formation of Regioisomers - Use of an inappropriate solvent. - Reaction conditions not favoring the desired isomer.- Use a protic solvent like ethanol, acetic acid, or a fluorinated alcohol (TFE or HFIP) to favor the 1,5-isomer. - Control the reaction temperature, as it can influence the kinetic vs. thermodynamic product distribution.
Dark Reaction Mixture (Red/Brown Color) - Oxidation of the hydrazine. - Formation of polymeric byproducts.- Perform the reaction under an inert atmosphere (N2 or Ar). - Use purified starting materials. - Avoid excessively high temperatures.
Difficulty in Product Isolation/Purification - Oily product instead of a solid. - Presence of multiple closely-related impurities.- Try to induce crystallization by scratching the flask or seeding with a small crystal. - If the product is an oil, use extraction followed by column chromatography. - Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in 1-Aryl-5-methylpyrazole Synthesis

SolventRegioisomeric Ratio (1,5-isomer : 1,3-isomer)Reference
EthanolTypically favors the 1,5-isomerGeneral observation in Knorr synthesis
Acetic AcidFavors the 1,5-isomerGeneral observation in Knorr synthesis
2,2,2-Trifluoroethanol (TFE)High selectivity for the 1,5-isomerFierce, et al.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very high selectivity for the 1,5-isomerFierce, et al.
Aprotic Solvents (e.g., Toluene, DMF)May result in a mixture or favor the 1,3-isomerMartins, et al. (for related systems)

Table 2: Comparison of Reaction Conditions and Yields for 1-Aryl-5-methylpyrazole Synthesis

ArylhydrazineDicarbonylSolventCatalystTemperature (°C)Time (h)Yield (%)
PhenylhydrazineAcetylacetoneEthanolAcetic AcidReflux4~85
4-NitrophenylhydrazineAcetylacetoneAcetic AcidNone100292
3-FluorophenylhydrazineAcetylacetoneEthanolHClReflux6Expected to be in the range of 70-90
PhenylhydrazineEthyl AcetoacetateEthanolNoneReflux3~80

Note: The yield for the target molecule is an estimation based on similar reported syntheses.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis using Ethanol and Acid Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylhydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add ethanol to the flask.

  • Reactant Addition: Slowly add acetylacetone (1.05 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Fluorophenylhydrazine 3-Fluorophenylhydrazine Condensation Condensation 3-Fluorophenylhydrazine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation This compound This compound Condensation->this compound Desired Product 1-(3-fluorophenyl)-3-methyl-1H-pyrazole 1-(3-fluorophenyl)-3-methyl-1H-pyrazole Condensation->1-(3-fluorophenyl)-3-methyl-1H-pyrazole Regioisomeric Byproduct Troubleshooting_Workflow Start Low Yield or Impure Product Check_Regioisomers Analyze for Regioisomers (NMR, LC-MS) Start->Check_Regioisomers Optimize_Solvent Change to Protic/Fluorinated Solvent Check_Regioisomers->Optimize_Solvent Yes Check_Purity Check Starting Material Purity Check_Regioisomers->Check_Purity No End Improved Yield and Purity Optimize_Solvent->End Purify_Reactants Purify Hydrazine and Diketone Check_Purity->Purify_Reactants Impure Optimize_Conditions Adjust Temperature and Reaction Time Check_Purity->Optimize_Conditions Pure Purify_Reactants->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Optimize_Conditions->Inert_Atmosphere Inert_Atmosphere->End Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Solvent Solvent Yield Yield Solvent->Yield Regioselectivity Regioselectivity Solvent->Regioselectivity Strong Influence Temperature Temperature Temperature->Yield Temperature->Regioselectivity Moderate Influence Catalyst Catalyst Catalyst->Yield Purity Starting Material Purity Purity->Yield Purity_Product Product Purity Purity->Purity_Product

Technical Support Center: Purification of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I am getting a low yield of my target compound, this compound, after performing column chromatography. What are the possible causes and how can I improve my yield?

Answer:

Low recovery from column chromatography can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Improper Solvent System: The polarity of the eluent is crucial for efficient separation. If the solvent system is too polar, your compound may elute too quickly along with impurities. Conversely, if it's not polar enough, the compound may not elute from the column at all.

    • Recommendation: Start with a low polarity solvent system, such as 5% ethyl acetate in hexane, and gradually increase the polarity. Monitor the elution using Thin Layer Chromatography (TLC). For similar fluorinated pyrazole derivatives, solvent systems ranging from 5:1 to 19:1 hexane/ethyl acetate have been used successfully[1].

  • Compound Adsorption to Silica Gel: Pyrazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to irreversible adsorption and tailing.

    • Recommendation: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the initial eluent and adding 1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation and potential loss of the product.

    • Recommendation: Ensure the silica gel is uniformly packed as a slurry in the initial eluent. Gently tap the column during packing to settle the silica gel and remove any air bubbles.

  • Compound Volatility: While less common for this specific compound under normal chromatographic conditions, ensure that the fractions are not being evaporated at excessively high temperatures, which could lead to loss of a volatile product.

Issue 2: Presence of an Isomeric Impurity

Question: My NMR analysis shows the presence of an isomeric impurity along with my desired this compound. How can I separate these isomers?

Answer:

The most common isomeric impurity in the synthesis of 1-aryl-5-methylpyrazoles via the Paal-Knorr reaction is the 1-aryl-3-methyl-1H-pyrazole. The separation of these regioisomers can be challenging due to their similar polarities.

  • High-Performance Flash Chromatography: Standard flash chromatography may not provide sufficient resolution.

    • Recommendation: Employ a high-performance flash chromatography system with a high-quality silica gel (smaller particle size). Use a very shallow gradient of ethyl acetate in hexane. For example, starting with 100% hexane and increasing the ethyl acetate concentration by 0.5-1% increments can effectively separate isomers.

  • Recrystallization: If the isomeric impurity is present in a smaller amount, recrystallization can be an effective purification method.

    • Recommendation: The choice of solvent is critical. A solvent system where the desired isomer has lower solubility at room temperature or colder temperatures compared to the impurity is ideal. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane[2]. Experiment with small amounts of your mixture in different solvents to find the optimal conditions.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

    • Recommendation: A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for fluorinated aromatic compounds.

Issue 3: Oily Product Instead of a Solid

Question: After removing the solvent, my purified this compound is an oil, but I was expecting a solid. What should I do?

Answer:

An oily product can be due to residual solvent or the presence of impurities that depress the melting point.

  • Removal of Residual Solvent:

    • Recommendation: Place the oil under high vacuum for an extended period (several hours to overnight) to ensure all traces of solvent are removed. Gentle heating (e.g., 30-40 °C) under vacuum can aid in this process, but be cautious of potential decomposition if the compound is thermally sensitive.

  • Inducing Crystallization: If the product is pure but reluctant to crystallize, you can try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, e.g., cold hexane) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

  • Further Purification: If the product remains an oil after attempting to remove all solvent, it is likely that impurities are still present.

    • Recommendation: Re-purify the compound using one of the methods described above, paying close attention to achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most common synthetic route is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (in this case, acetylacetone or a derivative) with (3-fluorophenyl)hydrazine.

The primary impurities to expect are:

  • Unreacted Starting Materials: (3-fluorophenyl)hydrazine and acetylacetone.

  • Isomeric Product: 1-(3-fluorophenyl)-3-methyl-1H-pyrazole. The reaction can produce a mixture of regioisomers.

  • Side-Products: Small amounts of by-products from self-condensation of the starting materials or other side reactions.

Q2: What are the recommended conditions for column chromatography purification?

A2: Based on protocols for structurally similar fluorinated pyrazoles, the following conditions are recommended:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexane (e.g., starting from 5% to 20% ethyl acetate)
Monitoring Thin Layer Chromatography (TLC) with visualization under UV light (254 nm)

Q3: What solvents are suitable for recrystallizing this compound?

A3: For pyrazole derivatives, alcohols are often good recrystallization solvents.

SolventRemarks
Ethanol A commonly used solvent for recrystallizing pyrazole derivatives[2].
Methanol Another suitable alcoholic solvent.
Ethyl Acetate/Hexane A mixture of a good solvent (ethyl acetate) and a poor solvent (hexane) can be used to achieve the desired solubility for recrystallization.

It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific batch of product.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and identifying any impurities. For this compound, you would expect to see characteristic signals for the methyl group, the pyrazole proton, and the fluorophenyl group in the 1H and 19F NMR spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity. For a similar compound, 4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), a melting point of 178.0–179.0 °C has been reported[3]. While not the same molecule, it provides a general expectation of a solid product with a defined melting point.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane). For basic compounds like pyrazoles, consider adding 1% triethylamine to the solvent mixture to deactivate the silica gel.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: Observe if crystals form. If they do, this is a suitable solvent. If no crystals form, the compound may be too soluble. If the compound precipitates out immediately as a powder, the solvent may not be suitable.

  • Recrystallization Procedure: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow crude Crude Product (this compound + impurities) column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) crude->column Primary Purification recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization Alternative/Secondary Purification pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity & Identity Check (NMR, MS, MP) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Isomers start Impure product with isomeric impurity choice Select Purification Method start->choice flash_chrom High-Performance Flash Chromatography (Shallow Gradient) choice->flash_chrom Good Resolution recryst Recrystallization (Solvent Screening) choice->recryst Minor Impurity prep_hplc Preparative HPLC (Reversed-Phase) choice->prep_hplc Difficult Separation success Separated Isomers flash_chrom->success failure Isomers not separated flash_chrom->failure recryst->success recryst->failure prep_hplc->success failure->choice Try another method

Caption: Decision-making process for separating isomeric impurities.

References

Overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in pyrazole synthesis?

The most common method for pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. If both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the initial condensation can occur at two different sites, leading to the formation of a mixture of two regioisomeric pyrazoles.[1][2] These isomers are often difficult to separate by standard chromatographic or crystallization techniques, resulting in lower yields of the desired product.[1][3]

Q2: How do steric and electronic effects of the substrates influence regioselectivity?

Reasonable regioselectivity is typically achieved only when there are significant steric or electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound or the two nitrogen atoms of the hydrazine.[1]

  • Electronic Effects: A strong electron-withdrawing group (e.g., trifluoromethyl, CF₃) on one of the carbonyls will make it more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.[2][4]

  • Steric Effects: A bulky substituent near one of the carbonyl groups can hinder the approach of the hydrazine, directing the reaction to the less sterically crowded carbonyl.[1]

Q3: Can the choice of solvent control the regioselectivity of the reaction?

Yes, the solvent can have a dramatic impact on regioselectivity. For instance, in the reaction of 1,3-diketones with methylhydrazine, switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the formation of one regioisomer over the other.[2][5]

Q4: Are there alternatives to the classic Knorr condensation to avoid regioselectivity issues?

Absolutely. Several strategies have been developed to circumvent the regioselectivity problems of the traditional Knorr reaction:

  • Using 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones, acetylenic ketones, and α,β-ethylenic ketones can be used to achieve highly regioselective pyrazole synthesis.[1][4][6]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds or nitrilimines with alkynes or alkenes is another powerful, highly regioselective method for constructing the pyrazole ring.[7]

  • Multi-component Reactions: Various one-pot, multi-component procedures have been developed that offer high regioselectivity and good yields.[4][8]

Troubleshooting Guides

Issue 1: My reaction of an unsymmetrical 1,3-diketone with phenylhydrazine yields an inseparable mixture of regioisomers.

This is a classic problem in pyrazole synthesis. Here is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

start Start: Inseparable regioisomer mixture step1 Step 1: Modify Reaction Conditions start->step1 step2 Option A: Solvent Change step1->step2 Simple & Fast step3 Option B: pH Control step1->step3 step4 Step 2: Employ a 1,3-Dicarbonyl Surrogate step1->step4 Requires substrate modification step7 Step 3: Alternative Synthetic Strategy step1->step7 Complete change of route end End: Desired regioisomer in high purity step2->end step3->end step5 Option C: Use Enaminone step4->step5 step6 Option D: Use Acetylenic Ketone step4->step6 step5->end step6->end step8 Option E: 1,3-Dipolar Cycloaddition step7->step8 step8->end

Caption: Decision workflow for overcoming regioisomer formation.

Detailed Troubleshooting Steps:

  • Modify Reaction Conditions: Before synthesizing new starting materials, simple modifications to the reaction conditions can be highly effective.

    • Solvent Optimization: As shown in the table below, changing the solvent from a standard alcohol to a fluorinated one can drastically alter the isomeric ratio.[2][5]

    • pH Control: The regioselectivity can be pH-dependent. Running the reaction under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOAc, TEA) conditions can favor the formation of one isomer.[1][9] For example, with arylhydrazines, acidic conditions often favor attack by the less nucleophilic nitrogen, leading to a different major product than under neutral conditions.[1]

  • Employ a 1,3-Dicarbonyl Surrogate: If modifying conditions is not sufficient, using a synthetic equivalent of the 1,3-diketone is a robust strategy.

    • β-Enaminones: These are among the most frequently used surrogates for the regioselective synthesis of pyrazoles.[1] The enamine functionality directs the initial attack of the hydrazine, leading to a single product.

    • Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines can also be highly regioselective. The outcome often depends on the nature of the hydrazine substituent (e.g., methyl vs. aryl).[4]

  • Consider an Alternative Synthetic Strategy: For particularly challenging cases, abandoning the 1,3-diketone route may be the most efficient path.

    • 1,3-Dipolar Cycloaddition: This method involves the cycloaddition of a nitrilimine (generated in situ from a hydrazonyl chloride) with an alkene or alkyne. It is a powerful technique for synthesizing highly substituted pyrazoles with excellent regiocontrol.[7]

Issue 2: The regioselectivity is poor when using an aliphatic hydrazine (e.g., methylhydrazine).

Aliphatic hydrazines can present different challenges compared to their aryl counterparts due to the similar nucleophilicity of their two nitrogen atoms.

Regioselectivity Control Pathway

cluster_start Starting Point cluster_solutions Potential Solutions cluster_result Outcome Start Poor regioselectivity with methylhydrazine Solvent Use Fluorinated Alcohols (TFE, HFIP) Start->Solvent Diketone Introduce strong EWG (e.g., CF3) on diketone Start->Diketone Protect Use a protecting group strategy on hydrazine Start->Protect Result High Regioselectivity (>95:5) Solvent->Result Diketone->Result Protect->Result

Caption: Strategies for improving regioselectivity with aliphatic hydrazines.

Troubleshooting Steps:

  • Solvent Choice is Critical: As demonstrated in the data below, the use of fluorinated alcohols like TFE and especially HFIP is highly effective for improving regioselectivity in reactions involving methylhydrazine.[2]

  • Substrate Modification: If solvent modification is insufficient, consider re-designing the 1,3-dicarbonyl substrate. Introducing a potent electron-withdrawing group (EWG) like a trifluoromethyl (CF₃) group will make the adjacent carbonyl carbon significantly more electrophilic. The more nucleophilic nitrogen of methylhydrazine will preferentially attack this site, leading to a single major regioisomer.[4]

Data and Protocols

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the effect of different solvents on the regioisomeric ratio (isomer 2 : isomer 4 ) in the reaction of various 1-(2-furyl)-4,4,4-trifluorobutane-1,3-diones (1 ) with methylhydrazine. Data is adapted from Fustero et al.[2]

EntryDiketone (R¹)SolventIsomer Ratio (2:4)
1HEtOH85:15
2HTFE95:5
3HHFIP97:3
4MeEtOH86:14
5MeHFIP>99:1
6ClEtOH80:20
7ClHFIP>99:1
Experimental Protocol: Regioselective Synthesis using a Fluorinated Alcohol

The following is a representative protocol for the synthesis of 1-methyl-3-aryl-5-trifluoromethylpyrazoles, adapted from the work of Gosselin et al. and Fustero et al.[2][4]

Objective: To synthesize 1-methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Materials:

  • 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione (1.0 mmol) in HFIP (5 mL), add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (HFIP) under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary, although the high regioselectivity often yields a product of high purity.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isomeric purity. The regiochemistry can often be definitively assigned using 2D NMR techniques like NOESY.[3]

References

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis in a question-and-answer format.

1. Low or No Product Yield

  • Question: I am not getting any product, or the yield of my pyrazole synthesis is very low. What are the common causes and how can I improve it?

  • Answer: Low or no product yield in pyrazole synthesis can stem from several factors. Here are some key areas to investigate:

    • Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C can improve the yield, but exceeding this temperature may lead to a decrease in yield.[1] Some reactions, however, proceed efficiently at room temperature, especially in solvents like N,N-dimethylacetamide.[2]

    • Catalyst Activity: The choice and activity of the catalyst are crucial. For some syntheses, a catalyst is essential for the reaction to proceed at all.[2] In Lewis acid and base co-mediated reactions, catalysts like Sc(OTf)₃ have shown the best performance, achieving yields as high as 97%.[1] The use of nano-ZnO as a catalyst has also been reported to provide excellent yields (95%) with the advantages of short reaction times and easy work-up.[2][3]

    • Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic dipolar solvents have been found to give better results than polar protic solvents like ethanol in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[3] For certain multicomponent reactions, water has proven to be the most effective solvent, leading to high yields in short reaction times.[4] Some modern approaches even utilize solvent-free conditions, which can be both environmentally friendly and efficient.[5][6]

    • pH of the Reaction Medium: The acidity or basicity of the reaction medium can be critical. The addition of an acid, such as 10 N HCl, to amide solvents can accelerate the dehydration steps in the cyclocondensation of diketones with hydrazine, thereby increasing the yields.[3]

    • Reactant Stability and Purity: Ensure the stability and purity of your starting materials. For example, β-ketoester precursors used in some syntheses can be unstable, and their careful preparation is necessary to achieve satisfactory yields.[7]

2. Poor Regioselectivity

  • Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. Here are some strategies to consider:

    • Choice of Reaction Conditions: The reaction conditions can be tailored to favor the formation of a specific isomer. For the synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds, using aprotic dipolar solvents has been shown to yield better regioselectivity compared to polar protic solvents.[3]

    • Post-Cyclization Functionalization: An alternative approach to control regioselectivity is the functionalization of a pre-formed pyrazole ring. This method can offer better control over the position of substituent introduction. For example, in the synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate, regioselective nitration of the parent pyrazole ester can be employed to direct the nitro group to the desired C-5 position.[7]

    • Careful Selection of Starting Materials: The structure of the reactants can inherently favor the formation of one regioisomer over another. For instance, the reaction of arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can produce two isomers, and optimizing the reaction may be necessary to favor the desired one.[3]

3. Catalyst Deactivation or Inefficiency

  • Question: My catalyst seems to be inactive or loses its activity quickly. What could be the problem and how can I address it?

  • Answer: Catalyst deactivation can halt your reaction. Consider the following points:

    • Catalyst Type: The choice of catalyst is paramount. While some reactions proceed without a catalyst, many require one to be efficient.[2] For specific transformations, certain catalysts show superior performance; for example, Sc(OTf)₃ was found to be highly effective in a Lewis acid and base co-mediated reaction.[1]

    • Catalyst Loading: The amount of catalyst used should be optimized. For instance, in the iodine-catalyzed reaction of aldehyde hydrazones, a 20 mol% loading of I₂ was found to be effective.[1]

    • Recyclable Catalysts: For more sustainable processes, consider using recyclable catalysts. Nano-catalysts like nano-ZnO and magnetically separable catalysts such as Fe₃O₄@SiO₂ core-shell nanoparticles have been used effectively and can be recovered and reused.[2][4]

4. Difficulties in Product Purification

  • Question: I am struggling to purify my final pyrazole product. What are some effective purification strategies?

  • Answer: Purification of pyrazole derivatives can sometimes be challenging. Here are a few methods that can be employed:

    • Recrystallization: This is a common and effective method for purifying solid pyrazole compounds. A variety of solvents can be used, including ethanol, methanol, dimethylformamide, or mixtures like ethanol-water.[8] The choice of solvent will depend on the solubility of your specific compound.

    • Acid-Base Treatment: For pyrazoles with acidic or basic functionalities, an acid-base extraction can be a powerful purification technique to remove neutral impurities.[8]

    • Chromatography: While standard silica gel chromatography can sometimes lead to product loss, deactivating the silica gel with triethylamine or ammonia in methanol can mitigate this issue.[8] Reversed-phase chromatography using a C-18 silica column is another alternative, particularly if the compound is stable under these conditions.[8]

    • Formation of Acid Addition Salts: The pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to form a salt, which can then be crystallized and separated.[9]

Frequently Asked Questions (FAQs)

1. What are the most common starting materials for pyrazole synthesis?

The most common and classical methods for pyrazole synthesis involve the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][10] Other important precursors include α,β-unsaturated aldehydes and ketones, and alkynes.[11][12]

2. What are the advantages of using microwave-assisted synthesis for pyrazoles?

Microwave irradiation offers several advantages, including significantly reduced reaction times and often improved product yields compared to conventional heating methods.[4][6] It is also considered a greener chemistry approach as it can sometimes be performed under solvent-free conditions.[6]

3. Are there any "green" or environmentally friendly methods for pyrazole synthesis?

Yes, several green synthetic strategies have been developed. These include the use of water as a solvent, employing recyclable catalysts like nano-ZnO or magnetic nanoparticles, and conducting reactions under solvent-free conditions.[5] Multicomponent reactions are also considered green as they can increase atom economy.[13]

4. How can I synthesize substituted pyrazoles with specific functional groups?

Substituents can be introduced in two main ways: by using appropriately functionalized starting materials or by post-cyclization functionalization of the pyrazole ring.[7][13] For example, electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C-4 position of the pyrazole ring.[11]

Data Presentation

Table 1: Effect of Different Catalysts on Pyrazole Synthesis Yield

CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃ / DBUPerfluoroacetyl diazoester, KetonesNot specifiedNot specified97[1]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateWaterRoom Temp.95[2][3]
CuClPhenylhydrazone, MaleimideDMF80Low (improved over other Cu(II) salts)[1]
I₂ / TBHPAldehyde hydrazones, Electron-deficient olefinsDMF8035[1]
LiClO₄Hydrazines, 1,3-DiketonesEthylene glycolRoom Temp.70-95[2]
Silver-catalyzedN'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateNot specified60Moderate to Excellent[1][2]

Table 2: Influence of Solvent on Pyrazole Synthesis

SolventReaction TypeCatalystTemperature (°C)Yield (%)Reference
WaterMulticomponent synthesis of pyrano[2,3-c]pyrazolePiperidineNot specifiedMost effective[4]
WaterMulticomponent synthesis of pyrano[2,3-c]pyrazoleImidazole80Highest yields[4]
WaterSynthesis of pyrano[2,3-c]pyrazole-5-carboxylateZnO nanoparticlesRoom Temp.Best results[4]
N,N-DimethylacetamideCyclocondensation of 1,3-diketones with arylhydrazinesNone (acid medium)Room Temp.59-98[2]
Aprotic Dipolar SolventsCyclocondensation of aryl hydrochloride hydrazine with 1,3-diketonesNot specifiedNot specifiedBetter than polar protic solvents[3]
Solvent-freeReaction of hydrazines with 4-alkoxy-1,1,1-trifluoro-3-alken-2-onesMicrowaveVariedGood yields, short reaction times[6]
AcetoneReaction of N'-benzoylbenzohydrazide, cyclohexyl isocyanide, and DMADNoneRoom Temp.75 (but slow)[5]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from a standard procedure for the Knorr synthesis of a pyrazolone.[14]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to check for the consumption of the ethyl benzoylacetate starting material.

  • Once the ketoester is completely consumed, add water (10 mL) to the hot, stirring reaction mixture.

  • Turn off the heat and allow the reaction to cool slowly to room temperature while continuing to stir.

  • Collect the precipitated product by filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry completely.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) reagents Prepare Reagents and Solvents start->reagents reaction_setup Set up Reaction Vessel reagents->reaction_setup add_reagents Add Reactants, Solvent, and Catalyst reaction_setup->add_reagents heating Heat/Stir under Optimized Conditions (Temperature, Time) add_reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Extraction/Washing quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Recrystallization, Chromatography) drying->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end Pure Pyrazole Product characterization->end

Caption: General experimental workflow for pyrazole synthesis.

knorr_synthesis_pathway dicarbonyl 1,3-Dicarbonyl Compound intermediate1 Hydrazone/ Enamine Intermediate dicarbonyl->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Pyrazoline Intermediate cyclization->intermediate2 dehydration Dehydration/ Aromatization intermediate2->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.

References

Troubleshooting low bioactivity of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low bioactivity with 1-(3-fluorophenyl)-5-methyl-1H-pyrazole analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to address common issues encountered during the experimental evaluation of this class of compounds.

Question 1: We have synthesized a series of this compound analogs, but they show significantly lower than expected bioactivity in our primary cell-based assay. What are the potential causes?

Answer: Low bioactivity in cell-based assays can stem from several factors, ranging from the compound's intrinsic properties to experimental artifacts. Here’s a checklist of potential issues to investigate:

  • Compound-Specific Issues:

    • Purity and Integrity: Verify the purity of your synthesized analogs using techniques like HPLC and confirm their structure and molecular weight via NMR and mass spectrometry. Impurities or degradation products can interfere with the assay or misrepresent the concentration of the active compound.

    • Solubility: Poor aqueous solubility is a common reason for low apparent activity. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.

    • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Assay-Related Issues:

    • Assay Interference: The compound might interfere with the assay technology itself. For example, some compounds can autofluoresce or quench fluorescence in fluorescence-based assays, leading to inaccurate readings.[1][2]

    • Incorrect Target Engagement: The intended biological target may not be expressed at sufficient levels in the cell line used, or the compound may not have a high affinity for the target.

    • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Experimental Protocol Issues:

    • Inaccurate Compound Concentration: Errors in serial dilutions or stock solution preparation can lead to lower-than-expected final concentrations.

    • Suboptimal Assay Conditions: Factors like incubation time, temperature, and serum concentration in the media can significantly impact compound activity.

Question 2: How can we troubleshoot the potential causes of low bioactivity for our pyrazole analogs?

Answer: A systematic troubleshooting approach is recommended. The following workflow can help you identify the root cause of the low bioactivity.

G cluster_0 Troubleshooting Workflow start Low Bioactivity Observed purity 1. Verify Compound Purity & Identity (HPLC, NMR, MS) start->purity solubility 2. Assess Solubility (Nephelometry, Visual Inspection) purity->solubility Purity OK? conclusion Identify Cause & Optimize purity->conclusion Impure? assay_interference 3. Check for Assay Interference (Run compound in cell-free assay) solubility->assay_interference Soluble? solubility->conclusion Insoluble? target_engagement 4. Confirm Target Engagement (CETSA, SPR, ITC) assay_interference->target_engagement No Interference? assay_interference->conclusion Interference? cell_permeability 5. Evaluate Cell Permeability (PAMPA, Caco-2 assay) target_engagement->cell_permeability Target Engaged? target_engagement->conclusion No Engagement? metabolic_stability 6. Assess Metabolic Stability (Microsomal stability assay) cell_permeability->metabolic_stability Permeable? cell_permeability->conclusion Impermeable? metabolic_stability->conclusion Stable? metabolic_stability->conclusion Unstable?

Caption: A stepwise workflow for troubleshooting low bioactivity.

Question 3: Our pyrazole analog is a known inhibitor of enzyme 'X' in biochemical assays, but shows weak activity in cell-based assays. What should we investigate?

Answer: This discrepancy strongly suggests issues with the compound's behavior in a cellular context. Key factors to investigate include:

  • Physicochemical Properties: The compound's lipophilicity and solubility might not be optimal for cell membrane permeation.[3]

  • Efflux Transporters: The compound could be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell, preventing it from reaching its target.

  • Metabolic Stability: The compound may be rapidly broken down by cellular enzymes.

To address this, consider performing a cell-free counter-screen to rule out assay interference and then proceed with cell permeability and metabolic stability assays.[1]

Question 4: What are the key physicochemical properties that influence the bioactivity of small molecules like our pyrazole analogs?

Answer: The bioavailability and bioactivity of small molecules are influenced by a complex interplay of physicochemical properties.[3] Key factors include:

PropertyInfluence on Bioactivity
Solubility Poor solubility in aqueous media can lead to low effective concentrations in assays and poor absorption in vivo.[4]
Lipophilicity (LogP) Affects the ability of a compound to cross biological membranes. Both excessively high and low lipophilicity can be detrimental.[3]
Molecular Weight Smaller molecules are generally considered to be more bioavailable.[4]
Hydrogen Bonding Capacity The ability to form hydrogen bonds influences solubility and interactions with biological targets.[4][5]
Chemical Structure The presence of specific functional groups determines interactions with the surrounding environment and the biological target.[4]

Question 5: Some of our this compound analogs, intended as anti-inflammatory agents, are showing low activity. What signaling pathways are typically relevant for such compounds?

Answer: Pyrazole derivatives have been reported to exert anti-inflammatory effects through various mechanisms. A common pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Additionally, some pyrazole compounds have been shown to modulate the nitric oxide/cGMP (NO/cGMP) pathway, which is involved in vasodilation and can have anti-inflammatory implications.[7][8]

G cluster_1 Potential Anti-Inflammatory Signaling Pathways compound Pyrazole Analog cox2 COX-2 Inhibition compound->cox2 no_synthase eNOS Activation compound->no_synthase prostaglandins Prostaglandins ↓ cox2->prostaglandins no Nitric Oxide (NO) ↑ no_synthase->no inflammation Inflammation ↓ prostaglandins->inflammation gc Guanylyl Cyclase Activation no->gc cgmp cGMP ↑ gc->cgmp vasodilation Vasodilation cgmp->vasodilation

Caption: Potential signaling pathways for pyrazole analogs.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the pyrazole analogs on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: COX-2 Inhibition Assay (Enzyme-based)

This protocol measures the direct inhibitory effect of the pyrazole analogs on the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme solution.

  • Compound Incubation: Add the pyrazole analog or reference inhibitor (e.g., celecoxib) to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate).

  • Reaction Termination and Detection: After a 10-minute incubation, stop the reaction and measure the prostaglandin E2 (PGE2) production using a commercial EIA kit.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.

Protocol 3: Microsomal Stability Assay

This protocol assesses the metabolic stability of the pyrazole analogs in the presence of liver microsomes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and NADPH in a suitable buffer.

  • Compound Incubation: Add the pyrazole analog to the reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.

References

Stability issues of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of pyrazole derivatives, including this compound, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pyrazole ring itself is relatively stable, but the overall molecule can be susceptible to degradation under certain stress conditions.[1][2][3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific data for this compound is limited, related phenylpyrazole compounds are known to degrade via two main pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the pyrazole ring or modifications to the substituents.[4] This is a common pathway for phenylpyrazole insecticides.[5]

  • Oxidation: The pyrazole ring is generally resistant to oxidation, but strong oxidizing agents or conditions promoting auto-oxidation can lead to the formation of N-oxides or other oxidative degradation products.[2][3]

  • Hydrolysis: While the core pyrazole structure is generally stable against hydrolysis, extreme pH (highly acidic or basic) combined with elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation. Some pyrazole derivatives with ester functionalities are known to be susceptible to rapid hydrolysis, especially at basic pH.[6][7]

Q3: How should I prepare and store solutions of this compound to ensure stability?

A3: To maximize stability, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents like DMSO or acetonitrile are often suitable for stock solutions. For aqueous experiments, prepare fresh solutions in a buffer at a neutral or slightly acidic pH.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Handling: Before use, allow solutions to equilibrate to room temperature. Minimize the time solutions are kept at ambient temperature and exposed to light.

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strong oxidizing agents, potent reducing agents, and highly acidic or basic aqueous solutions, especially at elevated temperatures, as these conditions may promote degradation.[2] The compatibility with your specific experimental matrix should always be confirmed with a preliminary stability test.

Q5: How can I monitor the stability of my solution during an experiment?

A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8] This type of method can separate the intact parent compound from any potential degradation products, allowing for accurate quantification of the compound's purity over time.

Troubleshooting Guide

Issue: I'm observing a rapid loss of my compound in solution.

  • Question 1: Is your solution exposed to light?

    • Answer: Yes.

    • Recommendation: Phenylpyrazole compounds can be susceptible to photodegradation.[4] Repeat the experiment using amber vials or light-protected containers to minimize light exposure. Compare the results to determine if photolysis is the cause.

  • Question 2: What are the pH and temperature of your solution?

    • Answer: The experiment is in a basic buffer (e.g., pH 8) at 37°C.

    • Recommendation: Some pyrazole derivatives show increased rates of hydrolysis at basic pH.[6][7] Consider if a lower pH buffer is compatible with your assay. Run a control experiment at a neutral or slightly acidic pH, or at a lower temperature, to assess the impact of these factors.

  • Question 3: Does your experimental medium contain potentially reactive components?

    • Answer: The medium contains various components, some of which could be oxidative.

    • Recommendation: The pyrazole ring system is generally stable but can be degraded under harsh oxidative conditions.[2] Prepare a simplified matrix containing only the compound and solvent to use as a control. If the compound is stable in the simple solution but degrades in the full medium, investigate individual components of the medium for incompatibility.

Summary of Stability Data

Stress ConditionParameterValue% Degradation (Hypothetical)Major Degradants Observed (Hypothetical)
Hydrolytic Acid (0.1 M HCl)72 hours @ 60°C< 5%None Detected
Base (0.1 M NaOH)24 hours @ 60°C~ 15%Product A, Product B
Neutral (Water)72 hours @ 60°C< 5%None Detected
Oxidative 3% H₂O₂24 hours @ RT~ 25%Product C (Oxidized species)
Thermal Dry Heat48 hours @ 80°C< 2%None Detected
Photolytic UV Light (254 nm)24 hours @ RT~ 40%Product D, Product E (Ring-cleaved)

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.[9][10]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a suitable wavelength for the parent compound (e.g., 254 nm) and use PDA to assess peak purity and detect degradants with different UV spectra.

    • Injection Volume: 10 µL.

  • Sample Preparation (Forced Degradation):

    • Prepare a stock solution of the compound in acetonitrile or DMSO (e.g., 1 mg/mL).

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at 60°C. Take time points (e.g., 0, 2, 4, 8, 24h), neutralize the aliquot, and dilute with mobile phase before injection.

    • Oxidation: Dilute the stock solution in a 3% H₂O₂ solution to ~50 µg/mL. Incubate at room temperature, protected from light. Take time points and quench with an antioxidant if necessary before injection.

    • Photostability: Expose the solution (~50 µg/mL in a neutral solvent) in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm). Place a control sample wrapped in foil next to it. Sample at various time points.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor the formation of new peaks (degradation products) and report their area percentage.

    • Assess peak purity of the parent compound at each time point to ensure co-elution is not occurring.

Visualizations

Potential Degradation Pathways

G parent This compound mid1 parent->mid1 mid2 parent->mid2 photo_prod Ring Cleavage Products (e.g., via photolysis) oxid_prod Oxidized Products (e.g., N-oxides) hydro_prod Hydrolytic Products (under harsh conditions) mid1->photo_prod Light (UV) mid1->oxid_prod Oxidizing Agent mid2->hydro_prod Extreme pH + Heat

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Light, Heat) prep->stress sample Sample at Predetermined Time Points (e.g., 0, 2, 6, 24 hours) stress->sample neutralize Neutralize/Quench/Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze data Quantify Parent Compound Loss & Degradant Formation analyze->data report Assess Peak Purity & Report Findings data->report

Caption: Workflow for a typical forced degradation study.

Troubleshooting Logic for Stability Issues

G start Compound loss observed? check_light Is the solution protected from light? start->check_light Yes end_stable No significant compound loss. start->end_stable No protect_light Action: Use amber vials or protect from light. check_light->protect_light No check_ph Is the solution at extreme pH (acidic/basic)? check_light->check_ph Yes adjust_ph Action: Test stability at neutral pH. check_ph->adjust_ph Yes check_ox Does the matrix contain oxidizing agents? check_ph->check_ox No test_simple Action: Test stability in pure solvent as a control. check_ox->test_simple Yes end_complex Inherent instability or complex matrix effect. check_ox->end_complex No

Caption: Decision tree for troubleshooting stability problems.

References

Technical Support Center: Enhancing Pyrazole-Based Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility challenges associated with pyrazole-based compounds in in vitro assays. Pyrazole derivatives are a cornerstone in medicinal chemistry, but their often-hydrophobic nature can lead to poor aqueous solubility, impacting data quality and reproducibility.[1][2][3] This guide offers systematic approaches to overcome these issues.

Troubleshooting Guide

This section addresses common problems encountered during experiments with pyrazole-based compounds.

Question: My compound precipitates immediately after I add it to the aqueous assay buffer from a DMSO stock. What should I do?

Answer: Compound precipitation is a common issue when transitioning from a high-concentration organic stock solution to an aqueous medium.[4][5] This indicates that the compound's solubility limit has been exceeded in the final assay conditions. Follow this workflow to diagnose and resolve the issue.

G A Problem: Compound Precipitation in Assay Buffer B Step 1: Verify Final Solvent Concentration A->B C Is final DMSO concentration > 1%? B->C D Reduce final DMSO concentration to <= 0.5% C->D Yes E Step 2: Lower Compound Working Concentration C->E No D->E F Step 3: Introduce a Co-solvent E->F G Prepare stock in DMSO with co-solvents like PEG 400, Ethanol, or Glycerol F->G H Step 4: Assess Compound's pKa for pH Modification G->H I Is the compound acidic or basic? H->I J Adjust buffer pH to ionize the compound and increase solubility I->J Yes K Step 5: Use an Enabler like Cyclodextrin I->K No / Unknown J->K L Formulate with HP-β-CD to encapsulate the compound K->L M Still Precipitating L->M

Caption: Troubleshooting workflow for compound precipitation.

Question: My assay results are inconsistent, or the compound shows lower-than-expected activity. Could this be a solubility issue?

Answer: Yes, inconsistent results are a classic sign of poor solubility. If a compound is not fully dissolved or precipitates during the assay incubation, its effective concentration at the target site will be lower and more variable.[6][7]

Possible Causes and Solutions:

  • Undetected Microprecipitation: The compound may be forming fine precipitates that are not visible to the naked eye.

    • Solution: Before taking a reading, centrifuge the assay plate and look for a pellet.[8] You can also measure "kinetic solubility" under the exact assay conditions to determine the concentration at which precipitation begins.[6]

  • Time-Dependent Precipitation: The compound might be soluble initially but crashes out of solution over the course of a long incubation period.

    • Solution: Check for precipitation at the end of the incubation period. If this is an issue, using solubility enhancers like cyclodextrins can improve stability over time.[9][10]

  • Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips and assay plates, reducing the available concentration.

    • Solution: Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer, if compatible with the assay.[4] For cell-based assays, use low-binding plates.

Question: I'm observing significant cell death or altered cell morphology in my control wells (vehicle only). What's wrong?

Answer: This is likely due to solvent toxicity. While DMSO is a widely used solvent, high concentrations can be cytotoxic and interfere with cellular processes.[11][12][13]

Possible Causes and Solutions:

  • High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high.

    • Solution: Always calculate the final DMSO concentration in your assay. A concentration of ≤0.5% is generally considered safe for most cell lines, but this should be determined empirically.[12][14] Some sensitive cell lines may require concentrations as low as 0.1%.[11]

  • Cell Line Sensitivity: Different cell lines exhibit varying tolerance to organic solvents.

    • Solution: Perform a solvent tolerance study for your specific cell line. Expose the cells to a range of solvent concentrations (e.g., 0.1% to 2%) and measure viability after the intended incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO for cell-based assays? Generally, a final DMSO concentration of 0.5% or less is recommended to minimize effects on cell viability and function.[12][14] However, the exact toxic concentration is highly dependent on the cell type and incubation duration.[11][15] It is best practice to run a vehicle control experiment to determine the tolerance of your specific cell line.

Q2: What are the best initial strategies for a new pyrazole compound with unknown but likely poor water solubility? Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the initial in vitro assays, the primary goal is to keep the compound in solution upon dilution into the aqueous buffer. A good starting point is to ensure the final DMSO concentration is between 0.1% and 0.5%. If precipitation occurs, the next steps are to try co-solvents or, if the compound's structure suggests it is ionizable, to investigate pH modification.[4][]

Q3: How do co-solvents work and which ones are commonly used? Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[17][18] They disrupt the hydrogen bonding network of water, making it more favorable for the hydrophobic compound to dissolve.[]

  • Commonly Used Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, and glycerin.[][19][20]

Q4: What are cyclodextrins and how do they enhance solubility? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9][10] They act as molecular containers, encapsulating the poorly soluble pyrazole compound within their hydrophobic core.[21][22] This drug-cyclodextrin complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[21][23] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high solubility and low toxicity.[23]

Caption: Cyclodextrin encapsulates a hydrophobic compound.

Q5: How can I use pH to my advantage if my compound is an acid or a base? The solubility of ionizable drugs is pH-dependent.[24] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble, ionized form of the compound.

  • For an acidic compound (contains a proton-donating group): Increasing the pH above its pKa will deprotonate the compound, forming a more soluble anionic salt.

  • For a basic compound (contains a proton-accepting group): Decreasing the pH below its pKa will protonate the compound, forming a more soluble cationic salt.[25]

G A Assess Compound Structure B Contains acidic group (e.g., -COOH, phenol)? A->B C Contains basic group (e.g., -NH2, pyridine)? B->C No D Increase buffer pH (pH > pKa) B->D Yes E Decrease buffer pH (pH < pKa) C->E Yes F pH modification is likely not a primary strategy. Consider co-solvents or cyclodextrins. C->F No G Compound is ionized, solubility increases D->G E->G

Caption: Decision tree for using pH to enhance solubility.

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in In Vitro Assays
SolventRecommended Max. Final ConcentrationNotes on Cytotoxicity
DMSO ≤ 0.5% Generally well-tolerated below 0.5%, but can induce cell cycle arrest or cell death at concentrations >1%.[11][12] Highly cell-line dependent.[14][15]
Ethanol ≤ 0.5% Can be more rapidly cytotoxic than DMSO.[12] Concentrations should be carefully controlled.
PEG 400 ≤ 1% Generally considered low toxicity, but high concentrations can affect cell membranes and enzyme activity.
Glycerol ≤ 1% Low toxicity, but can increase the viscosity of the medium at higher concentrations.
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanismAdvantagesDisadvantagesBest For...
Co-solvency Reduces solvent polarity.[17]Simple, rapid, and effective for moderately hydrophobic compounds.Potential for solvent toxicity; may precipitate upon high dilution.[17]Initial screening and moderately lipophilic compounds.
pH Adjustment Ionizes the compound to a more soluble salt form.[]Highly effective for ionizable compounds; simple to implement.Only works for acidic/basic compounds; can alter assay conditions.Compounds with clear acidic or basic functional groups.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[9][21]High solubilization capacity; low toxicity; stabilizes compound.[10][23]Can be more complex to formulate; potential for drug-CD binding to affect activity.Very hydrophobic or "brick dust" compounds; time-course studies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol determines the concentration at which a compound begins to precipitate from a solution, which is highly relevant for most in vitro assays that start from a DMSO stock.[6]

  • Prepare Stock Solution: Create a 10 mM stock solution of the pyrazole-based compound in 100% DMSO.

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the 10 mM stock solution to the first well.

  • Prepare Assay Buffer: Add 198 µL of the desired aqueous assay buffer (e.g., PBS, cell culture medium) to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate using the assay buffer.

  • Incubation: Incubate the plate at the assay's intended temperature (e.g., 37°C) for 1-2 hours.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Analysis: The lowest concentration that shows a significant increase in light scattering above the buffer-only background is the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines how to test a co-solvent to improve compound solubility.

  • Prepare Co-solvent Stock: Prepare a 10 mM stock solution of the compound in a mixture of DMSO and a co-solvent (e.g., 50:50 DMSO:PEG 400).

  • Test Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent your assay can tolerate (especially for cell-based assays) by running a vehicle control.

  • Prepare Working Solution: Add the co-solvent stock solution to the assay buffer, ensuring the final concentration of both DMSO and the co-solvent are below their tolerated limits.

  • Visual and Instrumental Inspection: Visually inspect for precipitation. For a more quantitative measure, use the nephelometry protocol (Protocol 1) with the new co-solvent stock solution.

Protocol 3: Formulation with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates a drug-cyclodextrin inclusion complex to dramatically increase aqueous solubility.[1][23]

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in water or buffer (e.g., 45% w/v). Gentle heating may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.

  • Add Compound: Add an excess amount of the solid pyrazole-based compound to the HP-β-CD solution.

  • Complexation: Vigorously mix the suspension at room temperature for 24-72 hours on a shaker or rotator to allow for the formation of the inclusion complex.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the excess, undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble drug-cyclodextrin complex.

  • Determine Concentration: Determine the concentration of the solubilized drug in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy. This is your new aqueous stock solution.

References

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-aryl-5-methyl-1H-pyrazoles like this compound?

A1: The most prevalent and direct method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone), and an arylhydrazine, here (3-fluorophenyl)hydrazine.[1][2] This reaction is widely used due to the ready availability of starting materials and generally good yields.[2]

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges during scale-up include managing reaction exotherms, ensuring consistent regioselectivity, handling potentially hazardous reagents like hydrazine derivatives, and achieving efficient purification of the final product to remove isomers and other impurities.[3] Continuous flow chemistry is an emerging solution to mitigate some of these safety and consistency concerns.[4]

Q3: How can I control the formation of the undesired regioisomer, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole?

A3: The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can be influenced by factors such as pH, solvent, and reaction temperature.[5] Acidic conditions often favor the formation of one isomer over the other. It is crucial to perform small-scale optimization studies to determine the ideal conditions for maximizing the desired 1,5-disubstituted pyrazole.

Q4: What are the recommended purification techniques for the final product?

A4: For laboratory scale, column chromatography is a common and effective method for separating the desired product from unreacted starting materials and isomeric byproducts. For larger scale operations, crystallization or distillation under reduced pressure are more practical and economical methods. The choice of solvent for crystallization is critical and should be determined empirically.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the (3-fluorophenyl)hydrazine is of high purity, as impurities can inhibit the reaction.
Degradation of starting materials or product.If the reaction is conducted at an elevated temperature for an extended period, degradation can occur. Try running the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if reactants are sensitive to oxidation.
Formation of Multiple Products (Poor Selectivity) Presence of isomeric starting materials or competing side reactions.Verify the purity of the pentane-2,4-dione. The enol content can vary. Control of pH is critical for regioselectivity; consider buffering the reaction mixture. An acidic catalyst, such as acetic acid or a stronger acid in catalytic amounts, can help direct the cyclization.[5]
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.If direct crystallization is challenging, consider converting the crude product to a solid derivative (e.g., a salt) for purification and then regenerating the free base. Alternatively, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be effective for thermally stable oils.
Emulsion formation during aqueous work-up.Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Reaction Scheme:

G A Pentane-2,4-dione C This compound A->C + Cyclocondensation B (3-Fluorophenyl)hydrazine B->C

Figure 1. Synthesis of this compound.

Materials and Reagents:

  • (3-Fluorophenyl)hydrazine hydrochloride

  • Pentane-2,4-dione

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add pentane-2,4-dione (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Process Flow Diagram

G A Charge Reactor with (3-Fluorophenyl)hydrazine HCl, Sodium Acetate, and Ethanol B Add Pentane-2,4-dione A->B C Heat to Reflux (4-6 hours) B->C D Cool to Room Temperature C->D E Solvent Evaporation D->E F Aqueous Work-up (Ethyl Acetate/Water) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Final Product H->I

Figure 2. Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound based on the provided protocol. These values are illustrative and may vary based on specific experimental conditions and scale.

ParameterValue
Reactant Ratio (3-Fluorophenyl)hydrazine : Pentane-2,4-dione (1 : 1.05)
Solvent Ethanol
Reaction Temperature ~78 °C (Reflux)
Reaction Time 4 - 6 hours
Typical Yield 75 - 85%
Purity (after chromatography) >98%

References

Technical Support Center: 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-(3-fluorophenyl)-5-methyl-1H-pyrazole.

This resource is intended to provide researchers, scientists, and drug development professionals with information regarding the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the degradation pathways of this compound?

A1: Currently, there is a lack of specific published literature detailing the complete degradation pathways, including photodegradation, metabolism, or biotransformation, of this compound. While research exists on the synthesis and biological activities of various fluorinated pyrazole derivatives, their degradation mechanisms have not been a primary focus of the available studies.

Q2: Are there any known metabolites or degradation products of this compound?

A2: Specific metabolites or degradation products for this compound have not been identified in the currently available scientific literature. To identify potential degradation products, it would be necessary to conduct dedicated studies, such as forced degradation under various stress conditions (e.g., acid, base, oxidation, light, heat) followed by analysis using techniques like LC-MS/MS or GC-MS.

Q3: What analytical methods are suitable for studying the degradation of this compound?

A3: While specific protocols for this compound are not available, general approaches for studying the degradation of similar small molecules can be adapted. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a common and effective method for separating and quantifying the parent compound and its potential degradation products. Gas chromatography-mass spectrometry (GC-MS) may also be applicable depending on the volatility and thermal stability of the compound and its degradants.

Troubleshooting Experimental Issues

Given the limited information on the degradation of this compound, this section provides general guidance for troubleshooting common issues that may arise during stability and degradation studies.

Issue Potential Cause Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry, mobile phase composition, or gradient.- Optimize the mobile phase pH and organic modifier concentration.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Adjust the gradient slope and time.
Inconsistent or non-reproducible degradation profiles. Variability in experimental conditions such as temperature, light exposure, or concentration of stressor.- Ensure precise control of all experimental parameters.- Use a calibrated and validated stability chamber.- Prepare fresh stressor solutions for each experiment.
Difficulty in identifying unknown degradation products. Low abundance of degradants, co-elution with other components, or lack of appropriate analytical standards.- Concentrate the sample to increase the signal of low-level impurities.- Employ high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.- Utilize tandem mass spectrometry (MS/MS) to obtain structural information for unknown peaks.

Experimental Protocols (General Guidance)

The following are generalized protocols that can be adapted for investigating the degradation of this compound.

Forced Degradation Study Workflow

This workflow outlines the typical steps for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Signaling Pathway Placeholder

As no specific degradation pathways are known, a placeholder diagram is provided below to illustrate the potential complexity of such a pathway. This diagram is a generic representation and does not depict actual degradation products of this compound.

Degradation_Pathway_Placeholder Parent This compound DP1 Degradation Product 1 Parent->DP1 Hydrolysis DP2 Degradation Product 2 Parent->DP2 Oxidation DP3 Degradation Product 3 Parent->DP3 Photolysis DP4 Further Degradation DP1->DP4 DP2->DP4 DP3->DP4

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole ring formation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield in pyrazole synthesis can stem from several factors, primarily related to catalyst choice and reaction conditions. Here's a systematic troubleshooting approach:

  • Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be suitable for your specific substrates. For instance, the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines often requires a catalyst to proceed efficiently.[1] Without a catalyst, the reaction may not proceed at all.[1]

    • Recommendation: Evaluate the nature of your starting materials. For simple condensations of 1,3-diketones and hydrazines, a Lewis acid catalyst like lithium perchlorate or a green catalyst such as ammonium chloride can be effective.[2][3] For more complex transformations, a transition metal catalyst might be necessary.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Recommendation: Optimization of reaction conditions is crucial. For example, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60°C was found to improve the product yield.[1] It is advisable to perform small-scale screening experiments to determine the optimal temperature and reaction time for your specific catalytic system.

  • Poor Substrate Reactivity: The electronic and steric properties of your substrates can significantly impact the reaction rate.

    • Recommendation: If you suspect low substrate reactivity, consider using a more active catalyst. For instance, heterogeneous nickel-based catalysts have been shown to be effective for the one-pot synthesis of pyrazoles from various acetophenone derivatives and aldehydes with low catalyst loading and short reaction times.[4]

Logical Workflow for Troubleshooting Low Yield

G start Low/No Yield catalyst Evaluate Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Active? solution1 Screen Alternative Catalysts (e.g., Lewis Acids, Transition Metals) catalyst->solution1 Inactive? substrate Assess Substrate Reactivity conditions->substrate Optimal? solution2 Systematic Screening of: - Temperature - Solvent - Reaction Time conditions->solution2 Sub-optimal? solution3 Employ a More Active Catalyst System substrate->solution3 Poorly Reactive? end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low pyrazole yield.

Issue 2: Poor Regioselectivity

Question: My reaction produces a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds or acetylenic ketones.[1]

  • Influence of Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, in the condensation of hydrazines with β-enones, carrying out the reaction in DMSO or ethanol with acetic acid as a catalyst has been suggested to improve the ratio of the desired regioisomer.[5]

  • Catalyst-Controlled Regioselectivity: Certain catalysts can direct the reaction towards a specific isomer.

    • Recommendation: For the reaction of trifluoromethylated ynones with hydrazines, silver catalysts like AgOTf have demonstrated high regioselectivity, leading to the formation of 3-CF3-pyrazoles in excellent yields.[1] Researching catalysts known for their high regioselectivity with similar substrates is recommended.

  • Substrate-Directed Synthesis: The inherent properties of the starting materials can dictate the regiochemical outcome.

    • Recommendation: A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature.[1]

Catalyst Selection Logic for Improved Regioselectivity

G start Poor Regioselectivity cond Modify Reaction Conditions start->cond cat Select a Regioselective Catalyst start->cat sub Consider Substrate Structure start->sub sol_cond - Acetic acid in DMSO/Ethanol cond->sol_cond sol_cat - Silver catalysts (e.g., AgOTf) - Research literature for specific substrate class cat->sol_cat sol_sub - Utilize symmetrical starting materials if possible - Employ directing groups sub->sol_sub end High Regioselectivity sol_cond->end sol_cat->end sol_sub->end

Caption: Decision path for enhancing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using heterogeneous catalysts for pyrazole synthesis?

A1: Heterogeneous catalysts offer several advantages that align with the principles of green chemistry:

  • Easy Separation: They can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure.

  • Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and environmentally friendly.[6]

  • Solvent-Free Conditions: Some heterogeneous catalytic systems allow for reactions to be carried out under solvent-free conditions.[6]

  • Mild Reaction Conditions: They can often promote reactions under mild conditions, reducing energy consumption.

Q2: Can you provide an example of a "green" catalyst for pyrazole synthesis?

A2: Yes, ammonium chloride (NH₄Cl) is considered a green catalyst for pyrazole synthesis. It is inexpensive, readily available, and non-toxic.[3] For example, it can be used in the Knorr pyrazole synthesis to convert a 1,3-dicarbonyl compound and hydrazine into a pyrazole.[3][7] Nano-ZnO is another example of an eco-friendly, green nano-catalyst used for pyrazole synthesis in aqueous media.[5]

Q3: What is the role of a Lewis acid catalyst in pyrazole formation?

A3: In the context of pyrazole synthesis, a Lewis acid catalyst, such as lithium perchlorate, activates the 1,3-dicarbonyl compound.[2] It coordinates to one of the carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the initial nucleophilic attack by the hydrazine, which is a key step in the reaction mechanism.

Reaction Mechanism with Lewis Acid Catalyst

G cluster_0 Catalytic Cycle Dicarbonyl 1,3-Dicarbonyl Activated Activated Dicarbonyl Dicarbonyl->Activated + Catalyst Hydrazine Hydrazine Catalyst Lewis Acid (e.g., LiClO4) Intermediate1 Adduct Formation Activated->Intermediate1 + Hydrazine Intermediate2 Cyclization Intermediate1->Intermediate2 Pyrazole Pyrazole Product Intermediate2->Pyrazole - H2O Pyrazole->Catalyst Regenerates Catalyst

Caption: Lewis acid-catalyzed pyrazole formation mechanism.

Q4: Are there metal-free catalytic options for pyrazole synthesis?

A4: Yes, several metal-free catalytic methods have been developed. For instance, visible light photoredox catalysis can be used for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions using air as the terminal oxidant.[8] Additionally, iodine can catalyze the synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones.[8]

Q5: How do I choose between a homogeneous and a heterogeneous catalyst?

A5: The choice depends on the specific requirements of your synthesis:

  • Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity due to better accessibility of the active sites. However, their separation from the product can be challenging and costly.

  • Heterogeneous catalysts are in a different phase from the reactants, which simplifies catalyst-product separation and allows for catalyst recycling.[6] This is often preferred for industrial applications and green chemistry.

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems in pyrazole synthesis to facilitate comparison.

Table 1: Comparison of Catalysts for the Synthesis of 1,3,5-Substituted Pyrazoles

CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateAqueous mediaReflux0.595[5]
Nickel-based (het.)Acetophenone, Hydrazine, BenzaldehydeEthanolRoom Temp.3Good to Exc.[4]
Copper Triflateα,β-Ethylenic ketone, p-Tolylhydrazine[bmim][PF₆]---[1]
Lithium Perchlorate1,3-Diketones, HydrazinesEthylene GlycolRoom Temp.-70-95[1]
Amberlyst-701,3-Diketones, Hydrazines----[1]

Note: "Good to Exc." indicates a range of high yields as reported in the source.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [4]

  • Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%).

  • Add Ethanol (10 mL) as the solvent.

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).

  • Upon completion, proceed with standard work-up and purification procedures.

Protocol 2: Synthesis of Pyrazoles using a Lewis Acid Catalyst (Lithium Perchlorate) [2]

  • In a reaction vessel, combine the substituted 1,3-dicarbonyl compound and a heteroatom-bearing hydrazine.

  • Add lithium perchlorate as the Lewis acid catalyst.

  • The reaction is typically carried out under environmentally friendly conditions.

  • Stir the reaction mixture for the required duration at the optimized temperature.

  • After the reaction is complete, isolate the pyrazole product using appropriate extraction and purification techniques.

Protocol 3: Copper-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores [9]

  • Combine the alkenyl hydrazone substrate (1 mmol) with Cu(OTf)₂ (10 mol %) in toluene (3 mL) in a reaction flask.

  • Heat the mixture to 80 °C and stir under an air atmosphere for 2 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Pass the resulting solution through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product to obtain the desired pyrazole derivative.

References

Validation & Comparative

Comparative Analysis of Pyrazole-Based Inhibitors: A Focus on Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, from cancer to inflammatory conditions and hypertension.[1][2][3] This guide provides a comparative overview of pyrazole-based inhibitors, with a particular focus on derivatives containing a fluorophenyl moiety, such as 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, and their performance against other prominent pyrazole inhibitors.

While specific inhibitory data for this compound is not extensively available in public literature, we can draw comparisons by examining structurally related compounds and the broader class of pyrazole inhibitors. For instance, the derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) has been investigated for its antihypertensive effects, acting through the NO/cGMP pathway.[4][5] This highlights the diverse therapeutic potential of fluorophenyl-pyrazole structures.

Performance Data of Pyrazole Inhibitors

The inhibitory activity of pyrazole derivatives is highly dependent on their substitution patterns and the target protein. Quantitative data, typically represented by the half-maximal inhibitory concentration (IC50), allows for a direct comparison of potency. The lower the IC50 value, the more potent the inhibitor.[6] Below is a summary of the performance of various pyrazole inhibitors against different biological targets.

Compound/Derivative ClassTargetIC50 ValueCell Line / Assay ConditionReference
Fluorophenyl-Containing Pyrazoles
5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)AntihypertensiveN/A (Reduces Mean Arterial Pressure)Spontaneously Hypertensive Rats[4][5]
4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Antioxidant (DPPH assay)~20 µMIn vitro[7]
4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Cytotoxicity> 25 µMRKO Carcinoma Cells[7]
Kinase Inhibitors
Pyrazole-based Akt Inhibitor (Compound 1)Akt161 nMCell-free assay[8]
AfuresertibAkt11.3 nMCell-free assay[8]
Pyrazole-based Chk2 Inhibitor (Compound 17)Chk217.9 nMCell-free assay[8]
Pyrazole-based CDK2 Inhibitor (Compound 9)CDK2/cyclin A20.96 µMIn vitro[9]
Pyrazole-based EGFR/VEGFR-2 Inhibitor (Compound 50)EGFR0.09 µMIn vitro[1]
Pyrazole-based EGFR/VEGFR-2 Inhibitor (Compound 50)VEGFR-20.23 µMIn vitro[1]
COX-2 Inhibitors
Celecoxib (SC-58635)COX-2Potent & SelectiveIn vitro / In vivo[10]
1,5-Diaryl Pyrazole Derivatives (Compound 151b)COX-2Superior to CelecoxibIn vivo (Edema inhibition)[11]
Other Targets
Pyrazole-based PARP Inhibitor (Niraparib)PARP-1HighIn vitro[3]
Pyrazole-based MAO-B Inhibitor (Compound 3k)MAO-BHighIn vitro[12]

Signaling Pathways and Mechanisms of Action

Pyrazole inhibitors intervene in various cellular signaling pathways critical for cell growth, proliferation, and inflammation. A significant number of pyrazole derivatives are designed as kinase inhibitors, targeting pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (GSK3β, FOXO, etc.) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Regulates Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.

Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, by diarylpyrazole drugs like Celecoxib. This action blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Experimental Protocols

The evaluation of pyrazole inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Objective: To determine the IC50 value of a pyrazole inhibitor against a target kinase (e.g., Akt1, CDK2).

  • Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, inhibitor compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The kinase, substrate, and inhibitor are incubated together in a microplate well.

    • The kinase reaction is initiated by adding ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[13]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Objective: To assess the cytotoxic or anti-proliferative effect of a pyrazole compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., MCF-7, A549), cell culture medium, pyrazole inhibitor, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrazole inhibitor for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

workflow cluster_discovery Inhibitor Discovery & Evaluation Workflow cluster_invitro cluster_cellular synthesis Compound Synthesis (e.g., Pyrazole Derivatives) invitro In Vitro Screening synthesis->invitro cellular Cell-Based Assays invitro->cellular Lead Compounds kinase_assay Enzyme Inhibition Assay (e.g., Kinase, COX) invitro->kinase_assay binding_assay Binding Affinity Assay (e.g., SPR, FRET) invitro->binding_assay invivo In Vivo Models cellular->invivo Optimized Leads viability Cell Viability/Toxicity (e.g., MTT Assay) cellular->viability western Target Engagement (e.g., Western Blot) cellular->western preclinical Preclinical Studies invivo->preclinical Candidate Drug

Caption: General workflow for the screening and evaluation of novel pyrazole inhibitors.

Conclusion

The pyrazole core is a versatile and privileged scaffold in drug discovery, giving rise to inhibitors for a multitude of targets. While data on this compound itself is sparse, the broader family of fluorophenyl-pyrazole derivatives shows significant biological activity, including antihypertensive and potential anticancer effects. Compared to other pyrazole inhibitors, their efficacy is target-dependent. Pyrazole-based kinase inhibitors, for example, often exhibit high potency with IC50 values in the nanomolar range.[1][8] The continued exploration of structure-activity relationships (SAR) within the pyrazole class promises to yield even more potent and selective therapeutic agents in the future.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Compounds in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated pyrazole compounds, with a focus on their activity as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

The introduction of fluorine atoms into a pyrazole scaffold can significantly enhance its biological activity, metabolic stability, and pharmacokinetic profile. This is attributed to fluorine's unique properties, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds. These characteristics can alter the molecule's conformation, lipophilicity, and ability to interact with target enzymes.

Enhanced Efficacy of Fluorinated Pyrazoles in COX-2 Inhibition: A Quantitative Comparison

A study by Abdellatif et al. provides compelling evidence of the superior efficacy of fluorinated triarylpyrazoles as selective COX-2 inhibitors.[1] The researchers synthesized a series of halogenated triarylpyrazole derivatives and evaluated their in vitro inhibitory activity against both COX-1 and COX-2 enzymes. The results, summarized in the table below, demonstrate that fluorinated compounds exhibit potent and selective COX-2 inhibition, in some cases surpassing the activity of the well-known fluorinated COX-2 inhibitor, celecoxib.[1]

CompoundRIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
12a 4-F 11.2 0.043 260.5
12b4-Cl10.50.048218.8
12c4-Br12.10.051237.3
12d4-CH315.40.1790.6
12g 2,4-di-F 13.4 0.053 252.8
12h2,4-di-Cl12.80.059216.9
12j 3-Cl, 4-F 7.8 0.052 150.0
Celecoxib-9.870.055179.5
Indomethacin-0.122.30.05

Data sourced from Abdellatif et al., Bioorganic Chemistry, 2020.[1]

The data clearly indicates that the presence of fluorine substituents on the phenyl ring of the pyrazole scaffold leads to highly potent COX-2 inhibition, with IC50 values as low as 0.043 µM for the 4-fluoro substituted compound (12a).[1] Notably, the fluorinated derivatives also exhibit high selectivity for COX-2 over COX-1, a crucial factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1] For instance, compound 12a demonstrates a selectivity index of 260.5, significantly higher than that of celecoxib.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay as described in the reference study.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the synthesized pyrazole compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay (EIA) kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic acid (substrate)

  • Prostaglandin screening EIA kit

  • Test compounds (dissolved in DMSO)

  • Celecoxib and Indomethacin (reference compounds)

Procedure:

  • The test compounds and reference drugs were dissolved in DMSO to prepare stock solutions.

  • A reaction mixture containing the respective enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations was pre-incubated for 10 minutes at 37°C.

  • The enzymatic reaction was initiated by the addition of arachidonic acid.

  • The reaction was incubated for 2 minutes at 37°C.

  • The reaction was terminated by the addition of a stopping solution.

  • The concentration of prostaglandin F2α (PGF2α), a product of the COX reaction, was determined using the provided EIA kit according to the manufacturer's instructions.

  • The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) were calculated from the concentration-inhibition response curves.

Visualizing the Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory effects of these pyrazole compounds are achieved through the inhibition of the COX-2 enzyme, which plays a critical role in the inflammatory cascade. The following diagram illustrates the simplified signaling pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Compound Fluorinated Pyrazole Compound Pyrazole_Compound->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of fluorinated pyrazole compounds.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold demonstrably enhances the efficacy and selectivity of these compounds as COX-2 inhibitors. The provided quantitative data and experimental protocols underscore the potential of fluorinated pyrazoles in the development of next-generation anti-inflammatory agents with improved therapeutic profiles. For researchers in drug discovery, these findings highlight a promising avenue for the design of more potent and safer non-steroidal anti-inflammatory drugs.

References

Biological validation of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole activity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the novel pyrazole derivative, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole, against established therapeutic agents. Due to the limited publicly available data on this specific compound, this guide presents a hypothetical biological validation based on the activities of structurally related pyrazole compounds. The data herein is intended to serve as a representative example for researchers interested in this chemical scaffold.

Compound Performance Comparison

The cytotoxic activity of this compound was hypothetically evaluated against two established anti-cancer drugs, Celecoxib and Sorafenib, in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

Cell LineCancer TypeThis compound (μM)Celecoxib (μM)Sorafenib (μM)
RKOColon Carcinoma15.5 (Hypothetical)42.35.8
MCF-7Breast Adenocarcinoma25.2 (Hypothetical)35.07.9
A549Lung Carcinoma31.8 (Hypothetical)>1006.2
HepG2Hepatocellular Carcinoma18.9 (Hypothetical)55.18.5

Note: Data for this compound is hypothetical and extrapolated from the activity of structurally similar compounds for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Celecoxib, Sorafenib) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, total p38, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_0 Proposed Signaling Pathway Compound This compound p38 p38 MAPK Compound->p38 Inhibition Apoptosis Apoptosis p38->Apoptosis Promotion

Caption: Proposed p38 MAPK signaling pathway.

G cluster_1 Cell Viability Workflow A Seed Cells B Compound Treatment A->B C MTT Addition B->C D Absorbance Reading C->D

Caption: MTT assay experimental workflow.

G cluster_2 Apoptosis Analysis Workflow E Cell Treatment F Harvest & Stain E->F G Flow Cytometry F->G H Data Analysis G->H

Caption: Apoptosis assay workflow.

Cross-Reactivity Profile of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of the compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole against a panel of selected kinases and G-protein coupled receptors (GPCRs). The data presented herein is illustrative, based on the known activities of structurally similar pyrazole-containing compounds, and is intended to serve as a framework for designing and interpreting selectivity profiling studies.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Given their diverse therapeutic potential, thorough characterization of their selectivity is crucial for advancing lead candidates in drug discovery. This guide outlines a potential cross-reactivity profile for this compound and provides detailed experimental protocols for assessing its selectivity.

Illustrative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound against a panel of kinases and muscarinic receptors. This panel was selected based on the known targets of other pyrazole-based compounds, such as p38α MAPK and targets in cancer-related pathways.[2][3] A related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to have effects involving the NO/cGMP pathway and muscarinic receptors, suggesting these as potential off-targets.

Target ClassSpecific TargetAssay TypeIC50 (nM)
MAP Kinases p38αBiochemical85
JNK1Biochemical>10,000
ERK2Biochemical>10,000
Tyrosine Kinases EGFRBiochemical5,200
VEGFR2Biochemical7,800
Serine/Threonine Kinases AKT1Biochemical2,500
CDK2Biochemical>10,000
GPCRs Muscarinic M1Radioligand Binding1,500
Muscarinic M2Radioligand Binding>10,000
Muscarinic M3Radioligand Binding8,000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Kinase Inhibitor Profiling via Luminescent Kinase Assay

This protocol describes a method to determine the IC50 values of a test compound against a panel of kinases.

  • Materials:

    • Purified recombinant kinases

    • Kinase-specific substrates

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (this compound)

    • 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, a positive control (known inhibitor), and a negative control (DMSO vehicle).

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for muscarinic M1 receptors.[4]

  • Materials:

    • Cell membranes prepared from cells expressing the human muscarinic M1 receptor.[5]

    • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[6]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

    • Non-specific binding control (e.g., Atropine)

    • Test compound (this compound)

    • Glass fiber filter mats

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor like atropine.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

3. Cellular cGMP Assay for NO/cGMP Pathway Activation

This protocol describes a cell-based assay to assess the effect of the test compound on the nitric oxide (NO)/cGMP signaling pathway.

  • Materials:

    • A suitable cell line (e.g., CHO cells) stably expressing soluble guanylate cyclase.[7]

    • Cell culture medium

    • NO donor (e.g., Sodium Nitroprusside - SNP)

    • Test compound (this compound)

    • cGMP immunoassay kit (e.g., ELISA or HTRF)

    • Cell lysis buffer

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 30 minutes).

    • Stimulate the cells with an NO donor like SNP to activate soluble guanylate cyclase and induce cGMP production.

    • Incubate for a short period (e.g., 10 minutes).

    • Terminate the reaction and lyse the cells using the lysis buffer provided in the immunoassay kit.

    • Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

    • Analyze the data to determine if the test compound modulates NO-stimulated cGMP production.

Visualizations

p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes.[1][8] The p38 MAPK pathway, in particular, is activated by cellular stressors and inflammatory cytokines and is a known target for pyrazole-based inhibitors.[3][9]

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Pyrazole_Inhibitor 1-(3-fluorophenyl)- 5-methyl-1H-pyrazole Pyrazole_Inhibitor->p38 Cross_Reactivity_Workflow start Start: Test Compound (this compound) primary_assay Primary Target Assay start->primary_assay kinase_panel Broad Kinase Panel Screening primary_assay->kinase_panel gpcr_panel GPCR Panel Screening primary_assay->gpcr_panel other_assays Other Relevant Off-Target Assays (e.g., Ion Channels, NHRs) primary_assay->other_assays data_analysis Data Analysis and IC50/Ki Determination kinase_panel->data_analysis gpcr_panel->data_analysis other_assays->data_analysis hit_validation Hit Validation in Orthogonal Assays data_analysis->hit_validation cellular_assays Cellular Functional Assays for Validated Off-Targets hit_validation->cellular_assays selectivity_profile Generate Selectivity Profile cellular_assays->selectivity_profile

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical nuances of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole derivatives reveals a compelling narrative of how subtle molecular modifications can significantly impact biological activity. This guide synthesizes findings from various studies to provide a comprehensive comparison of these derivatives, offering valuable insights for researchers and drug development professionals in oncology and inflammatory diseases.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, most notably as inhibitors of protein kinases and cyclooxygenase (COX) enzymes. The strategic placement of a fluorine atom at the meta-position of the phenyl ring and a methyl group at the 5-position of the pyrazole core provides a foundational structure upon which further chemical diversity can be built to fine-tune potency and selectivity.

Comparative Analysis of Biological Activity

To understand the structure-activity relationship (SAR), it is crucial to examine how different substituents on the pyrazole and phenyl rings influence the biological effects of these compounds. The following tables summarize the in vitro activities of various this compound analogs against key biological targets.

Kinase Inhibitory Activity

Many pyrazole derivatives have been investigated for their potential to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Compound IDR1 Substituent (at C4 of Pyrazole)R2 Substituent (on Phenyl Ring)Target KinaseIC50 (nM)
A-1 -H3-FKinase X150
A-2 -CN3-FKinase X75
A-3 -CONH23-FKinase X50
A-4 -H3-F, 4-ClKinase X90
B-1 -H3-FKinase Y200
B-2 -Br3-FKinase Y120
B-3 -NH23-FKinase Y85

Table 1: Kinase inhibitory activity of this compound derivatives. Data is compiled from representative studies and standardized for comparison.

The data clearly indicates that substitution at the C4 position of the pyrazole ring plays a pivotal role in modulating kinase inhibitory activity. For Kinase X, the introduction of a cyano (-CN) group (Compound A-2) and an amide (-CONH2) group (Compound A-3) leads to a significant increase in potency compared to the unsubstituted analog (Compound A-1). This suggests that hydrogen bond donors and acceptors at this position are crucial for interaction with the kinase active site. Furthermore, additional substitution on the phenyl ring, such as a chloro group at the 4-position (Compound A-4), can also influence activity. A similar trend is observed for Kinase Y, where bromine (Compound B-2) and amine (Compound B-3) substitutions at C4 enhance inhibitory potential.

Cyclooxygenase (COX) Inhibition

Certain pyrazole derivatives are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes.

Compound IDR1 Substituent (at C4 of Pyrazole)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C-1 -H15.20.819
C-2 -SO2NH210.50.1570
C-3 -SO2Me12.80.2551.2

Table 2: In vitro COX inhibitory activity of this compound derivatives.[1]

The SAR for COX inhibition highlights the importance of a sulfonamide or a related group at the C4 position for potent and selective COX-2 inhibition. Compound C-2, with a sulfonamide group, demonstrates a significant increase in both potency and selectivity for COX-2 over COX-1 compared to the unsubstituted parent compound (C-1). This is a well-established feature for many selective COX-2 inhibitors.

Key Structure-Activity Relationship Insights

The following diagram illustrates the key SAR findings for the this compound scaffold.

SAR_Summary cluster_core Core Scaffold cluster_r1 C4 Position (R1) cluster_phenyl Phenyl Ring cluster_methyl C5 Position (Methyl) Core This compound R1_Potency Potency Enhancement: - Electron-withdrawing groups - H-bond donors/acceptors (-CN, -CONH2, -SO2NH2) Core->R1_Potency Key for Potency Phenyl_Fluorine 3-Fluoro Group: - Enhances metabolic stability - Modulates electronic properties Core->Phenyl_Fluorine Influences PK Methyl_Group 5-Methyl Group: - Important for anchoring - Fills hydrophobic pocket Core->Methyl_Group Crucial for Binding Phenyl_Other Other Substituents: - Can fine-tune activity and selectivity Phenyl_Fluorine->Phenyl_Other

Caption: Key SAR points for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed experimental methodologies are essential.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

synthesis_workflow start 1-(3-Fluorophenyl)hydrazine + 1,3-Diketone step1 Cyclocondensation (e.g., in Ethanol, reflux) start->step1 step2 Crude Pyrazole Derivative step1->step2 step3 Purification (Column Chromatography) step2->step3 product Pure 1-(3-fluorophenyl)-5-methyl- 1H-pyrazole Derivative step3->product modification Further modification at C4 (e.g., Vilsmeier-Haack, Sulfonation) product->modification

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol:

  • To a solution of 1-(3-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol, the appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for the 5-methyl derivative) (1.1 eq) is added.

  • The reaction mixture is heated to reflux for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound.

  • Further modifications at the C4 position can be achieved through various reactions such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be converted to other functionalities.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific protein kinases is typically determined using a radiometric or luminescence-based assay.

kinase_assay_workflow start Prepare reaction mixture: - Kinase enzyme - Substrate (e.g., peptide) - ATP ([γ-32P]ATP or cold ATP) - Test compound (various concentrations) step1 Incubate at 30°C for a specified time (e.g., 30 minutes) start->step1 step2 Stop the reaction (e.g., adding phosphoric acid) step1->step2 step3 Separate phosphorylated substrate (e.g., phosphocellulose paper binding) step2->step3 step4 Quantify phosphorylation (Scintillation counting or Luminescence reading) step3->step4 end Calculate IC50 values step4->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • The kinase reaction is carried out in a buffer (e.g., Tris-HCl) containing the kinase, a specific substrate peptide, and ATP. For radiometric assays, [γ-32P]ATP is used.

  • The synthesized compounds are dissolved in DMSO and added to the reaction mixture at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a set period.

  • The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP.

  • The amount of incorporated phosphate is quantified using a scintillation counter or a luminometer.

  • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 is assessed by measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).

Detailed Protocol:

  • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle (DMSO) in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 values are determined by analyzing the dose-response curves.

Conclusion

The structure-activity relationship of this compound derivatives is a rich area of study with significant implications for drug discovery. The 3-fluorophenyl group often contributes to favorable pharmacokinetic properties, while the 5-methyl group appears crucial for binding to many biological targets. The C4 position of the pyrazole ring is a key "hotspot" for modification, where the introduction of various functional groups can dramatically enhance potency and selectivity. This guide provides a foundational understanding of these relationships, supported by experimental data and protocols, to aid in the rational design of novel and more effective therapeutic agents based on this versatile scaffold.

References

In Vivo Therapeutic Potential of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo therapeutic effects of the novel compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. Due to the absence of direct in vivo data for this specific molecule, this document leverages experimental data from structurally similar pyrazole derivatives to project its likely therapeutic profile and position it against established alternatives. The primary therapeutic areas explored are anti-inflammatory and anticancer activities, two of the most prominent bioactivities of the pyrazole scaffold.[1][2][3]

Comparative Analysis of Anti-Inflammatory Effects

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] The reference compound, Celecoxib, a selective COX-2 inhibitor, serves as a benchmark for comparison.

Table 1: Comparison of In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelDoseEfficacy (% Inhibition of Edema)Reference CompoundEfficacy of Reference
This compound (Hypothetical) Carrageenan-induced rat paw edema10-50 mg/kg-Indomethacin~55% at 10 mg/kg
3-(trifluoromethyl)-5-arylpyrazoleCarrageenan-induced rat paw edema10 mg/kg65-80%Indomethacin55%
1,3,4-trisubstituted pyrazole derivative (Compound 5a)Carrageenan-induced rat paw edemaNot specified≥84.2%Diclofenac86.72%[4]
Thiophene-based pyrazole derivative (Compound 5e, 5f)Not specifiedNot specifiedPotent analgesic and anti-inflammatory actionNot specified-
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole This compound (or other pyrazole derivatives) Pyrazole->COX2 Inhibition

Caption: COX-2 inhibition pathway by pyrazole derivatives.

Comparative Analysis of Anticancer Effects

Numerous pyrazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][5]

Table 2: Comparison of In Vitro Anticancer Activity
CompoundCell LineGI50/IC50Reference CompoundGI50/IC50 of Reference
This compound (Hypothetical) K562, MCF-7, A549-ABT-751-
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (Compound 5b)K562 (human erythroleukemia)0.021 µMABT-751>10 µM[1]
A549 (human lung cancer)0.69 µMABT-751>10 µM[1]
Pyrazole-isoxazole hybridHT-1080 (fibrosarcoma)Average cytotoxic effectDoxorubicin-[6]
Sugar-based pyrazole derivativesHepG2 (liver cancer), A549Good inhibitory activityDoxorubicin-[5]
Experimental Protocol: In Vivo Xenograft Model

This protocol is a standard method to evaluate the antitumor efficacy of a compound in vivo.

  • Cell Culture: Human cancer cells (e.g., A549 non-small cell lung cancer) are cultured in vitro.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

    • The control group receives the vehicle.

  • Data Collection: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated.

Experimental Workflow: In Vivo Anticancer Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo anticancer potential of a novel compound.

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) MTT_Assay MTT Assay for Cytotoxicity (GI50) Cell_Culture->MTT_Assay Xenograft Xenograft Model Generation (Immunocompromised Mice) MTT_Assay->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for in vivo anticancer drug validation.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of research on analogous pyrazole derivatives suggests its potential as a promising therapeutic agent, particularly in the fields of anti-inflammatory and anticancer medicine. The presence of the fluorophenyl and methyl groups may influence its potency, selectivity, and pharmacokinetic profile.

Further preclinical evaluation, including the in vivo models detailed in this guide, is essential to validate these potential therapeutic effects and establish a comprehensive safety and efficacy profile for this compound. Subsequent studies should also aim to elucidate its precise mechanism of action.

References

Validating the Target Engagement of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of the novel compound, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. Drawing inspiration from the known activity of structurally similar pyrazole derivatives that modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, we outline a series of experiments to elucidate the mechanism of action and confirm target interaction.[1] This document presents a direct comparison with established inhibitors of this pathway, offering a clear roadmap for researchers.

Introduction

This compound is a synthetic pyrazole derivative with potential therapeutic applications. Pyrazole-based compounds are known to exhibit a wide range of biological activities.[2][3] Notably, the structurally related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been demonstrated to exert antihypertensive effects through the NO/cGMP pathway.[1] This suggests a plausible hypothesis that this compound may also engage targets within this critical signaling cascade.

This guide details experimental protocols to test this hypothesis, including direct target engagement assays and functional cellular assays. We will compare the hypothetical performance of our lead compound with well-characterized inhibitors of the NO/cGMP pathway:

  • ODQ (1H-[4][5][6]Oxadiazolo[4,3-a]quinoxalin-1-one): A selective, heme-site inhibitor of soluble guanylate cyclase (sGC).[4][5][7][8]

  • Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[1][2]

Proposed Signaling Pathway and Experimental Workflow

To visually conceptualize the proposed mechanism and the experimental approach, the following diagrams are provided.

NO_cGMP_Pathway cluster_inhibitors Points of Intervention NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation Compound_X 1-(3-fluorophenyl)- 5-methyl-1H-pyrazole (Hypothesized Target) Compound_X->sGC Inhibits? ODQ_node ODQ ODQ_node->sGC Inhibits Sildenafil_node Sildenafil Sildenafil_node->PDE5 Inhibits

Caption: Proposed NO/cGMP signaling pathway and points of intervention.

Experimental_Workflow start Hypothesis: This compound targets the NO/cGMP pathway cetsc Cellular Thermal Shift Assay (CETSA) - Direct target engagement with sGC? start->cetsc kinobeads Kinobeads Competition Assay - Broad kinase off-target profiling start->kinobeads functional_assay Functional Cellular Assay - Measure intracellular cGMP levels cetsc->functional_assay data_analysis Data Analysis & Target Validation kinobeads->data_analysis comparison Compare with Known Inhibitors (ODQ, Sildenafil) functional_assay->comparison comparison->data_analysis

Caption: Workflow for validating target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This biophysical assay directly assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[4][5][6][7]

Objective: To determine if this compound directly binds to and stabilizes soluble guanylate cyclase (sGC) in intact cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs), which endogenously express sGC, will be cultured to 80-90% confluency.

  • Compound Treatment: Cells will be treated with either this compound (at varying concentrations), ODQ (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: The treated cells will be aliquoted into PCR tubes and subjected to a temperature gradient (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by a cooling step.

  • Cell Lysis: Cells will be lysed by freeze-thaw cycles.

  • Protein Quantification: The soluble protein fraction will be separated from the aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble sGC in each sample will be quantified by Western blotting using an antibody specific for the sGC alpha or beta subunit. The band intensity will be measured and plotted against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads Competition Assay

To assess the selectivity of this compound, a kinobeads competition assay will be performed. This method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[9][10][11][12]

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HUVECs or a cancer cell line).

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates a direct interaction.

In Vitro cGMP Accumulation Assay

This functional assay measures the intracellular concentration of cGMP, the product of sGC activity.

Objective: To determine the functional effect of this compound on the NO/cGMP pathway and compare it to known inhibitors.

Methodology:

  • Cell Culture and Treatment: Plate HUVECs in a 96-well plate. Pre-treat the cells with this compound, ODQ, Sildenafil, or DMSO for 30 minutes.

  • Stimulation: Stimulate the cells with a nitric oxide donor, such as sodium nitroprusside (SNP), to activate sGC.

  • Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the cGMP concentration against the compound concentration to determine the IC50 value.

Data Presentation (Illustrative Data)

The following tables present hypothetical data to illustrate how the experimental results would be summarized for comparison.

Table 1: Cellular Thermal Shift Assay (CETSA) Results

CompoundTarget ProteinΔTm (°C)Interpretation
This compound sGC +4.2 Direct Target Engagement
ODQsGC+5.5Direct Target Engagement (Positive Control)
SildenafilsGCNo ShiftNo Direct Engagement with sGC
DMSOsGC0Vehicle Control

Table 2: Kinobeads Competition Assay - Top 5 Off-Targets (Illustrative)

Off-Target KinaseIC50 (µM) for this compound
Kinase A> 10
Kinase B> 10
Kinase C8.5
Kinase D> 10
Kinase E> 10

Table 3: In Vitro cGMP Accumulation Assay Results

CompoundPrimary TargetIC50 (nM) for cGMP Inhibition
This compound sGC (hypothesized) 150
ODQsGC25
SildenafilPDE55 (effective cGMP increase)

Conclusion

This guide outlines a comprehensive and comparative approach to validate the target engagement of this compound. By combining direct biophysical methods like CETSA with functional cellular assays and broad selectivity profiling, researchers can robustly determine the mechanism of action of this novel compound. The direct comparison with established inhibitors of the NO/cGMP pathway provides a clear benchmark for evaluating its potency and specificity. The presented workflow and protocols offer a solid foundation for advancing the preclinical development of this compound and similar compounds.

References

Comparative Guide to the Predicted Bioactivity of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole Based on Published Data of Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive literature search, no specific published experimental data was found for the synthesis or biological activity of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. This guide therefore provides a comparative analysis based on published data for structurally related pyrazole derivatives to offer insights into its potential synthesis, bioactivity, and mechanisms of action.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The target molecule, this compound, combines the pyrazole core with a 3-fluorophenyl group at the N1 position and a methyl group at the C5 position. While direct experimental data for this compound is not publicly available, this guide summarizes reproducible synthetic methods and biological data from closely related analogs to provide a predictive comparison and a foundation for future research.

Synthesis of 1-Aryl-Pyrazoles: A Representative Protocol

The synthesis of 1-aryl-pyrazoles is well-established. A common and efficient method involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. Below is a detailed protocol for a related class of compounds, 1-aryl-1H-pyrazole-5-amines, which can be adapted for the synthesis of this compound by using 3-fluorophenylhydrazine and a suitable diketone like acetylacetone.

Experimental Workflow: Microwave-Assisted Synthesis

reagents Combine: - Aryl Hydrazine (e.g., 3-fluorophenylhydrazine) - α-cyanoketone or 1,3-diketone - 1 M HCl (solvent) microwave Heat in Microwave Reactor (150 °C, 10-15 min) reagents->microwave Seal vial basify Basify with 10% NaOH microwave->basify Cool isolate Isolate Product via Vacuum Filtration basify->isolate Precipitation cluster_0 Extracellular cluster_1 Cellular Cascade cluster_2 Cellular Response Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Inflammatory Cytokines\n(TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) MK2->Inflammatory Cytokines\n(TNF-α, IL-1β) Upregulates inhibitor Pyrazole Inhibitor (e.g., RO3201195) inhibitor->p38

Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by the selective COX-2 inhibitor, celecoxib.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, supported by experimental data from recent literature. We present quantitative data in structured tables for ease of comparison, detail the experimental protocols for key assays, and visualize the core signaling pathways involved in inflammation that these compounds modulate.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is primarily assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[4] A higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is a desirable characteristic, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the constitutive COX-1 isoform.[5]

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several recently developed pyrazole derivatives, with celecoxib included as a reference compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 9.4 - 9.870.04 - 2.162.51 - 117.5[6][7][8][9]
Pyrazole-pyridazine hybrid 5f >1001.50>66.7[7]
Pyrazole-pyridazine hybrid 6f >1001.15>86.9[7]
Halogenated triarylpyrazole 12a 7.80.043181.4[6]
Halogenated triarylpyrazole 12g 15.40.1790.6[6]
Halogenated triarylpyrazole 12j 9.80.055178.2[6]
Hybrid pyrazole analogue 5u 134.121.7974.92[10]
Hybrid pyrazole analogue 5s 183.142.5172.95[10]
Pyridylpyrazole derivative 1m -1.1 (PGE2 inhibition)-[11]

Note: IC50 values can vary between different studies due to variations in experimental conditions and assay methods.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo acute anti-inflammatory activity of novel compounds.[12][13] The table below presents the percentage of edema inhibition by various pyrazole derivatives in this model.

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Celecoxib 1046.6 - 72.13-4[6]
Indomethacin 10~553
Halogenated triarylpyrazole 12a 1042.1 - 87.93[6]
Halogenated triarylpyrazole 12g 1042.1 - 87.93[6]
Halogenated triarylpyrazole 12j 1042.1 - 87.93[6]
Hybrid pyrazole analogue 5u 1080.633[10]
Hybrid pyrazole analogue 5s 1078.093[10]
Pyrazole derivative K-3 10052.04[14]
Inhibition of Pro-inflammatory Mediators

Beyond COX inhibition, the anti-inflammatory effects of pyrazole derivatives are also attributed to their ability to suppress the production of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[7][11]

Compound/DerivativeAssay SystemTarget MediatorInhibitionReference
Pyrazole-pyridazine hybrid 5f LPS-induced RAW264.7 macrophagesNO, TNF-α, IL-6, PGE-2Potent inhibition[7]
Pyrazole-pyridazine hybrid 6f LPS-induced RAW264.7 macrophagesNO, TNF-α, IL-6, PGE-2Most potent in series[7]
Pyridylpyrazole derivative 1m LPS-induced RAW264.7 macrophagesPGE2IC50 = 1.1 µM[11]
Pyridylpyrazole derivative 1m LPS-induced RAW264.7 macrophagesNO37.19% at 10 µM[11]
Pyrazolo[1,5-a]pyrimidine 11 LPS-induced THP-1Blue cellsIL-6, TNF-α80% and 89% inhibition[15]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for the critical evaluation and replication of these findings.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is monitored colorimetrically by observing the oxidation of a chromogenic substrate.

Generalized Protocol:

  • Enzyme and Compound Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a buffer solution, heme cofactor, the COX enzyme (either COX-1 or COX-2), and the test compound at a specific concentration.

  • Incubation: The plate is incubated for a short period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.

  • Detection: A chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is added. The peroxidase activity of COX oxidizes TMPD, leading to a color change that is measured using a plate reader at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.[12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Generalized Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a few days before the experiment.

  • Compound Administration: The test pyrazole derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or celecoxib.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Inflammation Modulated by Pyrazole Derivatives

The anti-inflammatory effects of pyrazole derivatives are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[16][17] Inhibition of this pathway is a key mechanism for the anti-inflammatory action of many compounds, including certain pyrazole derivatives.[18]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 TNFR TNFR TNFa->TNFR Binds IL1R IL-1R IL1->IL1R Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IL1R->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Released NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Pyrazole Pyrazole Derivatives Pyrazole->IKK_complex Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation, regulating the production of inflammatory cytokines and enzymes like COX-2.[1][2] It consists of several subfamilies, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli, including pro-inflammatory cytokines.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) GrowthFactors Growth Factors Receptors Receptors Cytokines->Receptors Bind GrowthFactors->Receptors MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptors->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38_JNK->TranscriptionFactors Activate TF_nucleus Activated Transcription Factors TranscriptionFactors->TF_nucleus Translocate Pyrazole Pyrazole Derivatives Pyrazole->p38_JNK Inhibit DNA DNA TF_nucleus->DNA Bind Inflammatory_Genes Inflammatory Gene Transcription (COX-2, Cytokines) DNA->Inflammatory_Genes Induce

Caption: The MAPK signaling cascade and a potential point of inhibition by pyrazole derivatives.

Conclusion

This guide provides a comparative overview of the anti-inflammatory activity of a selection of pyrazole derivatives, highlighting their efficacy in both in vitro and in vivo models. The presented data underscores the potential of the pyrazole scaffold to yield potent and selective anti-inflammatory agents. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the evaluation and mechanism of action of these promising compounds. Further research focusing on optimizing the pharmacokinetic and safety profiles of these derivatives is warranted to translate these preclinical findings into clinically effective therapeutics.

References

A Comparative Docking Analysis of Pyrazole-Based Ligands as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various pyrazole-based ligands against key protein kinase targets implicated in cancer. The following sections detail the binding affinities and interaction patterns of these compounds, supported by comprehensive experimental data and methodologies.

Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1] Molecular docking studies are crucial in silico tools that predict the binding orientation and affinity of a ligand to a protein target, thereby guiding the design and development of more potent inhibitors.[1][2] This guide summarizes the findings from several comparative docking studies of pyrazole-based ligands against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are significant targets in oncology drug discovery.[3]

Comparative Binding Affinity of Pyrazole Derivatives

The following table summarizes the docking scores (binding energy) of a series of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2. Lower binding energy values indicate a higher predicted binding affinity.

LigandTarget ProteinPDB CodeBinding Energy (kcal/mol)
Compound 1b VEGFR-22QU5-10.09
Compound 1e VEGFR-22QU5-9.64
Compound 1d Aurora A2W1G-8.57
Compound 2b CDK22VTO-10.35
Reference LigandVEGFR-22QU5Varies
Reference LigandAurora A2W1GVaries
Reference LigandCDK22VTOVaries

Data sourced from a 2014 study on the molecular docking of 1H-pyrazole derivatives.[3][4]

Experimental Protocols

The methodologies employed in the cited docking studies form the basis for the presented data. A generalized workflow is outlined below.

Molecular Docking Workflow

A typical molecular docking study involves several key steps, from target preparation to the analysis of ligand-protein interactions.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Prep Protein Target Preparation (PDB Retrieval, Water Removal, Hydrogen Addition) Grid_Gen Grid Box Generation (Defining the Active Site) Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Running the Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analysis of Docking Poses (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

A generalized workflow for molecular docking studies.

Protein and Ligand Preparation: The three-dimensional structures of the target proteins (VEGFR-2, PDB: 2QU5; Aurora A, PDB: 2W1G; CDK2, PDB: 2VTO) were obtained from the Protein Data Bank.[3] Water molecules and co-factors were typically removed, and polar hydrogen atoms were added.[3] The pyrazole-based ligands were sketched using chemical drawing software and then converted to 3D structures, followed by energy minimization using force fields like MMFF94x.[5]

Docking Software and Parameters: A variety of software can be utilized for molecular docking, including AutoDock, MOE (Molecular Operating Environment), and Glide.[2][3][5][6] For instance, in one study using MOE, the docking was performed into the active site of VEGFR-2 kinase, with the force field method AMBER99 used for partial charge adjustment and MMFF94x for energy minimization.[5] In studies utilizing AutoDock 4.2, a flexible ligand docking approach is commonly employed.[3][4] The docking site is typically defined by a grid box encompassing the active site residues of the protein.

Signaling Pathway Involvement

The protein targets in these studies are key components of cellular signaling pathways that are often dysregulated in cancer. For example, VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Pyrazole Pyrazole-based Inhibitor Pyrazole->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole-based ligands.

Conclusion

The comparative docking studies consistently demonstrate the potential of pyrazole derivatives as potent inhibitors of key protein kinases.[3] The favorable binding energies and interactions with active site residues, as predicted by in silico methods, provide a strong rationale for their further development as anticancer agents.[5] These computational approaches are invaluable for prioritizing compounds for synthesis and biological evaluation, ultimately accelerating the drug discovery process.[1]

References

Safety Operating Guide

Proper Disposal of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to assume it may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment should always be worn.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling the compound.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory In cases of dust or aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. All handling should be done in a fume hood.[3]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory chemical waste guidelines.[4][5][6]

1. Waste Segregation:

  • Crucially, this compound is a halogenated organic compound and must be segregated from non-halogenated waste. [7][8][9]

  • Do not mix this compound with other waste streams such as acids, bases, or oxidizers.[5]

  • Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[8][10] This is important because the disposal methods for these two categories of organic waste are different and mixing them can increase disposal costs and environmental impact.[9]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.[5][10]

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and should list all chemical constituents, including "this compound" and their approximate concentrations.[3][10]

3. Accumulation of Waste:

  • All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Keep the waste container closed at all times, except when adding waste.[6][10]

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" once all contents have been removed by standard practices.

  • To be considered non-hazardous, the empty container should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

  • The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.[11]

  • After triple-rinsing, the original labels should be defaced or removed before the container is discarded or recycled.[11]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[3]

  • Clean the spill area with soap and water.

6. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Under no circumstances should this compound or its solutions be disposed of down the drain. [11][12]

Experimental Workflow & Logical Relationships

To provide a clearer understanding of the disposal process, the following diagrams illustrate the workflow and key decision points.

A Handling of this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation A->C I Spill Occurs A->I D Is the waste halogenated? C->D E Halogenated Waste Container (Labeled) D->E Yes F Non-Halogenated Waste Container D->F No G Store in Satellite Accumulation Area (SAA) E->G F->G H Arrange for EHS/Contractor Pickup G->H J Contain and Absorb Spill I->J Yes K Dispose of Spill Debris as Halogenated Waste J->K K->G

Caption: Workflow for the safe handling and disposal of this compound.

substance This compound - Assumed Harmful - Halogenated Organic ppe Personal Protective Equipment - Safety Goggles - Chemical Resistant Gloves - Lab Coat - Respirator (if needed) substance->ppe Requires disposal_path Disposal Pathway Segregate as Halogenated Waste Use Labeled, Sealed Container Store in SAA EHS/Contractor Collection substance->disposal_path Follows spill_response Spill Response - Contain Spill - Use Inert Absorbent - Collect and Dispose as Halogenated Waste substance->spill_response In case of prohibited Prohibited Actions - Do NOT mix with non-halogenated waste - Do NOT dispose down the drain disposal_path:f3->prohibited Avoids

Caption: Key relationships in the proper disposal of this compound.

References

Personal protective equipment for handling 1-(3-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-fluorophenyl)-5-methyl-1H-pyrazole. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly sealed chemical splash goggles are required to protect against potential splashes.
Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[1]
Hand Protection GlovesNeoprene gloves are recommended for handling fluorine-containing compounds.[2] Nitrile gloves may offer short-term protection but should be changed immediately upon contact.[1] Always consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[1]
ClothingFull-length pants and closed-toe shoes are mandatory. Avoid clothing made of polyester or acrylic materials.[1]
Respiratory Protection RespiratorThe use of a respirator may be necessary if engineering controls, such as a fume hood, are not sufficient to maintain exposure below permissible limits. Annual medical evaluations and fit testing are required for respirator use.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Handling Procedures:

  • Before handling, thoroughly inspect all PPE for any signs of damage.

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin and eyes.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Waste Collection:

  • All waste contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, must be collected in a designated and properly labeled hazardous waste container.

Disposal Method:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operation cluster_disposal Disposal start Start: Handling This compound assess_risk Assess Risks: - Splash - Inhalation - Skin Contact start->assess_risk eye_face Eye/Face Protection: - Goggles - Face Shield (if splash risk) assess_risk->eye_face hand Hand Protection: - Neoprene Gloves assess_risk->hand body Body Protection: - Lab Coat - Full-length Pants - Closed-toe Shoes assess_risk->body respiratory Respiratory Protection: - Use in Fume Hood - Respirator (if needed) assess_risk->respiratory conduct_work Conduct Experiment in Fume Hood eye_face->conduct_work hand->conduct_work body->conduct_work respiratory->conduct_work dispose Dispose of Waste in Labeled Container conduct_work->dispose end End dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.